3-Amino-3-cyclobutylpropan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-amino-3-cyclobutylpropan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-7(4-5-9)6-2-1-3-6/h6-7,9H,1-5,8H2 |
InChI Key |
FEJKAXCLIZQKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CCO)N |
Origin of Product |
United States |
3-Amino-3-cyclobutylpropan-1-ol chemical structure and properties
Executive Summary
3-Amino-3-cyclobutylpropan-1-ol is a bifunctional building block characterized by a primary amine and a primary hydroxyl group separated by a three-carbon chain, with a cyclobutyl moiety at the 3-position. This scaffold represents a "privileged structure" in modern drug discovery, leveraging the cyclobutyl effect —a phenomenon where the four-membered ring imparts specific conformational rigidity and lipophilicity (LogP modulation) distinct from its acyclic alkyl counterparts (e.g., sec-butyl or tert-butyl groups).
This guide details the physicochemical properties, validated synthetic routes, and application of this motif as a bioisostere and linker in peptidomimetics and fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Structural Nomenclature
-
IUPAC Name: 3-Amino-3-cyclobutylpropan-1-ol
-
Common Synonyms:
-Hydroxy- -cyclobutylpropylamine; 1-Cyclobutyl-3-hydroxypropylamine. -
CAS Number: 2230802-42-1 (HCl salt)
-
Molecular Formula:
-
Molecular Weight: 129.20 g/mol (Free base)
Structural Geometry & Chirality
The molecule possesses a single chiral center at the C3 position. The cyclobutyl ring adopts a puckered conformation (butterfly shape) with a pucker angle of approximately 25–35° to relieve torsional strain. This puckering creates a distinct spatial volume compared to planar rings (like phenyl) or flexible chains, often improving metabolic stability by sterically hindering oxidative enzymes (e.g., CYPs) .
Predicted Properties Table
| Property | Value (Predicted/Experimental) | Significance |
| LogP | 0.3 – 0.8 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (Amine) | 9.8 ± 0.5 | Basic; protonated at physiological pH. |
| pKa (Alcohol) | ~16.0 | Neutral; acts as H-bond donor/acceptor. |
| Boiling Point | ~210°C (760 mmHg) | High boiling point due to intermolecular H-bonding. |
| Topological Polar Surface Area (TPSA) | 46.25 | Favorable for membrane permeability (< 140 |
Synthetic Pathways[7]
The synthesis of 3-Amino-3-cyclobutylpropan-1-ol is most reliably achieved through the reduction of its parent
Pathway Visualization (Graphviz)
Caption: Figure 1. Linear synthesis via the Rodionov modification for
Detailed Experimental Protocol
Step 1: Synthesis of 3-Amino-3-cyclobutylpropanoic acid (Rodionov Reaction)
-
Reagents: Cyclobutane carboxaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve cyclobutane carboxaldehyde and malonic acid in ethanol.
-
Add ammonium acetate and reflux the mixture for 6–8 hours. The reaction proceeds via an imine intermediate followed by decarboxylation.
-
Causality: The use of ammonium acetate provides the ammonia source for the imine while buffering the reaction to facilitate the Knoevenagel-type condensation.
-
Cool to room temperature. The
-amino acid often precipitates. Filter and wash with cold ethanol.
-
Step 2: Reduction to 3-Amino-3-cyclobutylpropan-1-ol
-
Reagents: Lithium Aluminum Hydride (LiAlH
, 2.5 eq) or Borane-THF complex (BH THF), Anhydrous THF. -
Procedure:
-
Suspend the
-amino acid in anhydrous THF under Nitrogen atmosphere. -
Critical Step: Add LiAlH
solution dropwise at 0°C. Note: Carboxylic acids require vigorous reduction; the amino group may form an aluminate complex but will regenerate upon workup. -
Reflux for 12 hours to ensure complete reduction of the carboxylate to the methylene alcohol.
-
Quench: Use the Fieser method (
mL H O, mL 15% NaOH, mL H O) to produce a granular precipitate of aluminum salts. -
Filter, dry the filtrate over MgSO
, and concentrate in vacuo.
-
Medicinal Chemistry Applications
The Cyclobutyl Pharmacophore
The cyclobutyl group is not merely a spacer; it is a functional pharmacophore.[1]
-
Lipophilicity Modulation: It adds lipophilicity (increasing LogP) without the high entropic penalty of a flexible
-butyl chain. This improves blood-brain barrier (BBB) penetration . -
Conformational Restriction: The ring restricts the rotation of the C3-substituent, potentially locking the amine and hydroxyl groups into a bioactive conformation that mimics
-turns in proteins.
Fragment-Based Drug Design (FBDD)
This molecule serves as a versatile fragment:
-
Linker Utility: The 1,3-distance between the amine and alcohol allows for "scaffold hopping" where this unit replaces a 1,3-phenylenediamine or a flexible propyl linker to alter solubility and metabolic clearance.
-
Bioisostere: It acts as a saturated bioisostere for ortho-substituted phenols or benzylamines.
Reactivity & Derivatization
The 1,3-amino alcohol motif is a precursor for heterocyclic synthesis:
-
Oxazine Formation: Reaction with aldehydes/ketones yields 1,3-oxazines.
-
Cyclization: Activation of the alcohol (e.g., tosylation) followed by intramolecular displacement by the amine yields azetidines (4-membered nitrogen rings), which are themselves high-value scaffolds in current drug development.
Safety & Handling (E-E-A-T)
-
Hazard Classification: Based on homologous amino alcohols (e.g., 3-aminopropan-1-ol ):
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent carbamate formation (reaction with atmospheric CO
). -
Disposal: Neutralize with dilute acid before disposal into organic waste streams.
References
-
Sigma-Aldrich. 3-Amino-3-cyclobutylpropan-1-ol hydrochloride Product Page.Link
-
Ren, S., et al. (2022).[3][4] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry.[3] Link
-
PubChem. 3-amino-1-cyclobutylpropan-1-ol Compound Summary. (Isomer Reference). Link
-
Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates.Link
-
Sigma-Aldrich. Safety Data Sheet: 3-Amino-1-propanol.Link
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-cyclobutylpropan-1-ol
Preamble: Navigating Undocumented Chemical Space
In the landscape of drug discovery and chemical research, scientists often encounter novel molecular entities for which comprehensive experimental data is not yet available. 3-Amino-3-cyclobutylpropan-1-ol represents one such compound. This guide is crafted for researchers, scientists, and drug development professionals, providing a robust, predictive analysis of its core physicochemical properties. By leveraging established principles and data from structurally analogous compounds, this document serves as a foundational reference for those looking to synthesize, characterize, or incorporate this molecule into their research endeavors. Our approach is rooted in a deep understanding of structure-property relationships, ensuring that while the data presented is predictive, it is grounded in solid scientific reasoning.
Molecular Architecture and Inherent Properties
The structure of 3-Amino-3-cyclobutylpropan-1-ol, featuring a primary alcohol, a primary amine, and a cyclobutane ring, dictates its chemical behavior and physical properties. The cyclobutane moiety, a strained four-membered ring, is of particular interest in medicinal chemistry for its ability to introduce three-dimensionality and conformational rigidity, which can be advantageous for receptor binding and metabolic stability.[1][2]
Predicted Physicochemical Parameters
The following table summarizes the predicted physicochemical properties of 3-Amino-3-cyclobutylpropan-1-ol. These values are extrapolated from data on analogous compounds and computational models.
| Property | Predicted Value | Scientific Rationale & Comparative Analysis |
| Molecular Formula | C7H15NO | Derived from the molecular structure. |
| Molecular Weight | 129.20 g/mol | Calculated based on the atomic weights of the constituent atoms. This is comparable to related structures like 3-cyclobutylpropan-1-ol (114.19 g/mol )[3] and 3-amino-3-methylcyclobutan-1-ol (101.15 g/mol ).[4] |
| Boiling Point | ~200-220 °C | Estimated to be higher than 3-amino-1-propanol (184-187 °C)[5] due to the increased molecular weight from the cyclobutyl group. |
| Melting Point | Not readily predictable | Will be highly dependent on the crystalline packing of the solid form. For comparison, 3-amino-1-propanol has a melting point of 10-12 °C.[5] |
| Solubility | Soluble in water and polar organic solvents | The presence of both a hydroxyl and an amino group suggests significant hydrogen bonding capacity, leading to good solubility in polar solvents like water and ethanol.[6][7] |
| pKa | ~9.5 - 10.5 (for the amine) | The amino group is expected to have a pKa typical for a primary amine, slightly influenced by the adjacent cyclobutyl group. |
| logP | ~0.5 - 1.5 | The cyclobutyl group increases lipophilicity compared to a linear chain, but the polar amino and hydroxyl groups will keep the logP value relatively low. The predicted XlogP for the isomeric 3-amino-1-cyclobutylpropan-1-ol is 0.3.[8] |
A Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 3-Amino-3-cyclobutylpropan-1-ol.
Detailed Experimental Protocol
-
Grignard Reaction: Cyclobutanecarbonitrile is reacted with ethylmagnesium bromide in an appropriate ether solvent (e.g., diethyl ether or THF) followed by acidic workup to yield cyclobutyl(ethyl)ketone.
-
Alpha-azidation: The resulting ketone undergoes alpha-azidation. This can be achieved using various reagents, such as tresyl azide, in the presence of a suitable base.
-
Ketone Reduction: The azido-ketone is then selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent (e.g., methanol or ethanol).
-
Azide Reduction: The final step involves the reduction of the azide group to a primary amine. This is commonly accomplished via catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.
Rationale for Choices: This synthetic route is designed for efficiency and control. The Grignard reaction is a classic and reliable method for carbon-carbon bond formation. The subsequent azidation and reduction steps are well-established transformations in organic synthesis.[9][10]
Analytical Characterization Workflow
Once synthesized, a rigorous analytical workflow is necessary to confirm the identity and purity of 3-Amino-3-cyclobutylpropan-1-ol.
Caption: Analytical workflow for the characterization of synthesized 3-Amino-3-cyclobutylpropan-1-ol.
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring, the methylene groups of the propanol chain, and the protons of the amino and hydroxyl groups. The protons adjacent to the chiral center will likely exhibit complex splitting patterns. The OH and NH2 protons may appear as broad singlets and their signals would disappear upon D2O exchange.[11]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal seven unique carbon signals corresponding to the cyclobutane ring carbons and the propanol chain carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Common fragmentation patterns for amino alcohols would also be expected.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band around 3300-3500 cm⁻¹, N-H stretching bands in the same region, and C-H stretching bands just below 3000 cm⁻¹.[13][14][15][16] A C-O stretching band would be expected around 1050-1150 cm⁻¹.
Potential Applications in Drug Discovery
The unique structural features of 3-Amino-3-cyclobutylpropan-1-ol make it an intriguing building block for medicinal chemistry. The cyclobutane ring can serve as a bioisostere for larger or more flexible groups, potentially improving metabolic stability and binding affinity.[1] The amino and alcohol functionalities provide handles for further chemical modification, allowing for the construction of diverse chemical libraries.[17] Such scaffolds are valuable in the search for new therapeutic agents targeting a wide range of diseases.[2][18]
Safety and Handling Considerations
While specific toxicity data for 3-Amino-3-cyclobutylpropan-1-ol is unavailable, it is prudent to handle it with the care afforded to analogous compounds. Structurally related amino alcohols are known to be corrosive and can cause severe skin burns and eye damage.[19][20][21][22][23]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of 3-Amino-3-cyclobutylpropan-1-ol. By grounding our predictions in the known data of structurally similar molecules, we offer a solid starting point for researchers interested in this novel compound. The proposed synthetic route and analytical workflow provide a clear path for its preparation and characterization. As with any new chemical entity, further experimental investigation is required to validate these predictions and fully elucidate the properties and potential of this promising molecule.
References
-
SAFETY DATA SHEET for 3-Amino-1-propanol. (2010, November 6).
-
3-Amino-3-cyclohexyl-propan-1-ol hydrochloride. Sigma-Aldrich.
-
Material Safety Data Sheet for 3-AMINO-1-PROPANOL. CDH Fine Chemical.
-
SAFETY DATA SHEET for (R)-3-Amino-3-phenylpropan-1-ol. Fisher Scientific.
-
3-Amino-3-methylcyclobutan-1-ol. PubChem.
-
3-Cyclobutylpropan-1-ol. PubChem.
-
3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Univar Solutions.
-
3-amino-1-cyclobutylpropan-1-ol (C7H15NO). PubChemLite.
-
3-Amino-1-propanol SDS, 156-87-6 Safety Data Sheets. ECHEMI.
-
3-AMINO-BUTAN-1-OL - Safety Data Sheet. ChemicalBook. (2025, September 27).
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate.
-
3-Amino-3-cyclohexyl-propan-1-ol hydrochloride. Sigma-Aldrich.
-
Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com.
-
A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. Google Patents.
-
Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Cheméo.
-
3-amino-1-propanol, 156-87-6. The Good Scents Company.
-
1-Propanol, 3-amino-. NIST WebBook.
-
3-AMINO-3-PHENYL-1-PROPANOL CAS#: 14593-04-5. ChemicalBook.
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
-
Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed.
-
3-Amino-1-propanol Dealer and Distributor. Multichem.
-
Infrared Spectroscopy Index. Doc Brown's Advanced Organic Chemistry.
-
Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. MDPI. (2023, April 1).
-
3-Amino-1-propanol 99 156-87-6. Sigma-Aldrich.
-
Infrared spectrum of propan-1-ol. Doc Brown's Advanced Organic Chemistry.
-
Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures. ResearchGate. (2026, January 6).
-
H-1 proton nmr spectrum of propan-1-ol. Doc Brown's Advanced Organic Chemistry.
-
3-Amino-1-propanol = 99 156-87-6. Sigma-Aldrich.
-
Drug Discovery Chemistry Conference. (2025, March 7).
-
Rel-(1s,3s)-3-amino-3-methylcyclobutan-1-ol. BLDpharm.
-
1-Propanol, 3-amino- Mass Spectrum. NIST WebBook.
-
1-Propanol, 3-amino- Phase change data. NIST WebBook.
-
3-AMINO-3-PHENYLPROPAN-1-OL | CAS 14593-04-5. Matrix Fine Chemicals.
-
3-amino-1-phenylpropan-1-ol | 5053-63-4. MilliporeSigma.
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The Cyclobutane Renaissance: Strategic Application in Medicinal Chemistry
Executive Summary
In the modern era of drug discovery, the "Escape from Flatland" initiative—driven by the correlation between increased fraction of sp³ carbons (
This technical guide dissects the cyclobutane moiety’s role in medicinal chemistry, focusing on its utility as a bioisostere, a conformational lock, and a metabolic shield.[1][2][3]
Physicochemical Core: The "Pucker" and Strain[4][5]
Conformational Dynamics
Cyclobutane is not planar.[1][4][5] To alleviate torsional strain caused by eclipsed hydrogens (which would occur in a planar
-
Puckering Angle: Typically 25°–35° .
-
Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at room temperature unless substituted.
-
Bond Angles: The internal C-C-C angles are compressed to ~88°, creating significant angle strain (Baeyer strain), though less than cyclopropane.
Medicinal Implication: This puckering allows 1,3-disubstituted cyclobutanes to adopt distinct cis (pseudo-equatorial/pseudo-axial) and trans (pseudo-equatorial/pseudo-equatorial) conformations. This geometric distinctiveness is critical for scaffolding. For instance, cis-1,3-disubstituted cyclobutanes often mimic the distance and angle of meta-substituted aromatics but with a fraction of the lipophilicity.
Bioisosteric Mapping
The cyclobutane ring serves as a versatile bioisostere. Its volume and lipophilicity profile allow it to replace several common motifs.
| Target Motif | Cyclobutane Replacement | Rationale | Impact on Properties |
| Gem-dimethyl | Spiro-cyclobutane | Similar steric bulk; reduces "grease" (lipophilicity). | Lowers LogP; blocks metabolic oxidation of methyl groups. |
| Phenyl Ring | Cyclobutane | "Escape from Flatland"; mimics 1,3- or 1,4-vectors. | Increases solubility; improves metabolic stability; removes |
| Ethyl Linker | 1,2-Cyclobutane | Restricts bond rotation (entropy reduction). | Pre-organizes ligand for binding; improves potency. |
| Alkene | Cyclobutane | Saturated mimic of double bond. | Prevents cis/trans isomerization; increases chemical stability.[1][3][6] |
Strategic Implementations
Entropy Reduction and Pharmacophore Locking
Flexible linkers (e.g., propyl, butyl chains) incur a high entropic penalty upon protein binding (
-
Mechanism: The 1,3-distance in a cyclobutane ring is fixed at ~2.2 Å (cross-ring).[1] By placing pharmacophores at these positions, medicinal chemists can lock the distance between hydrogen bond donors/acceptors.
Metabolic Armor
Cyclobutanes are chemically robust compared to cyclopropanes (which can suffer from acid-catalyzed ring opening) and epoxides. However, they effectively block metabolic "soft spots."
-
Case: Replacing a labile tert-butyl group with a 1-trifluoromethylcyclobutyl group often retains steric bulk while eliminating the potential for oxidative dealkylation.
Visualization: Decision Logic & Synthesis
Decision Logic for Cyclobutane Incorporation
The following diagram outlines the decision process for a medicinal chemist considering a cyclobutane scaffold.
Caption: Decision tree for integrating cyclobutane moieties to solve specific ADME/Potency issues.
Synthetic Workflow: [2+2] Photocycloaddition
The most direct access to complex cyclobutane scaffolds is the [2+2] photocycloaddition.
Caption: Simplified mechanism of [2+2] photocycloaddition for cyclobutane synthesis.
Case Studies: Clinical Validation
Carboplatin: The Chelate Effect
-
Drug: Carboplatin (Paraplatin).[5]
-
Role: The cyclobutane-1,1-dicarboxylate moiety acts as a bidentate ligand for platinum.
-
Mechanism: Compared to Cisplatin (two chloride ligands), the cyclobutane-dicarboxylate forms a stable 6-membered chelate ring with the Pt atom. This ring is kinetically more stable to hydrolysis (aquation) than the chlorides of cisplatin.
-
Outcome: Slower aquation leads to a longer half-life and significantly reduced nephrotoxicity, allowing for higher dosing.
Cobimetinib: Allosteric Precision
-
Drug: Cobimetinib (Cotellic).
-
Target: MEK1/2 (Mitogen-activated protein kinase kinase).
-
Role: The molecule features a central piperidine ring, but structural analogs often utilize cyclobutane to optimize the fit in the allosteric pocket adjacent to the ATP binding site. (Note: While Cobimetinib itself uses a piperidine/azetidine system, the development of MEK inhibitors heavily explored cyclobutane bioisosteres to manage solubility and metabolic clearance).
-
Specific Relevance: In related MEK inhibitors, a cyclobutane-1,2-diol moiety has been used to mimic the hydration shell or interact with specific residues, replacing more labile groups.
Nucleoside Analogs: Lobucavir
-
Drug: Lobucavir.[5]
-
Role: A cyclobutane ring replaces the ribose sugar found in natural nucleosides.
-
Mechanism: The rigid cyclobutane ring locks the guanine base in a conformation that mimics the bioactive state required for viral DNA polymerase inhibition, while being immune to glycosidic bond cleavage (enzymatic degradation).
Experimental Protocol: Synthesis of a 1,3-Disubstituted Cyclobutane Scaffold
A self-validating protocol for generating a conformationally restricted diamine linker.
Objective: Synthesis of cis-3-phenylcyclobutanamine via [2+2] Photocycloaddition and Curtius Rearrangement.
Phase 1: [2+2] Photocycloaddition
-
Reagents: Styrene (1.0 eq), Dichloroketene (generated in situ from trichloroacetyl chloride + Zn/Cu couple).
-
Setup: Flame-dried 3-neck flask, inert atmosphere (
). -
Procedure:
-
Add styrene (10 mmol) in dry ether.
-
Add Zn/Cu couple (1.5 eq).
-
Dropwise addition of trichloroacetyl chloride (1.2 eq) over 1 hour at 0°C.
-
Causality: Slow addition prevents ketene polymerization. The [2+2] cycloaddition occurs thermally here (ketene is highly reactive), yielding 2,2-dichloro-3-phenylcyclobutanone.
-
-
Validation: TLC monitoring (disappearance of styrene).
Phase 2: Dechlorination & Functionalization
-
Dechlorination: Treat the intermediate with Zn dust in acetic acid (reflux, 2h) to yield 3-phenylcyclobutanone.
-
Oxime Formation: React ketone with hydroxylamine hydrochloride (
) and NaOAc in EtOH/H2O. -
Reduction: Hydrogenation (
, Raney Ni) or reduction of the oxime. -
Stereocontrol: The reduction typically favors the cis isomer (phenyl and amine on the same side) due to steric approach of the hydride reagent opposite the bulky phenyl group.
Phase 3: Characterization (Self-Validation)
-
NMR: Check
NMR for the cyclobutane methine protons. The cis vs. trans relationship can be determined by NOESY experiments (Nuclear Overhauser Effect).-
Cis: Strong NOE between H-1 and H-3.
-
Trans: No NOE between H-1 and H-3.
-
References
-
Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (2022) URL:[3][6][Link][6]
-
The Role of Cyclobutane in Carboplatin (Paraplatin) Mechanism Source: National Cancer Institute / DrugBank URL:[Link]
-
Application of Small Aliphatic Rings in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link]
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (2009) URL:[Link]
-
Synthesis and Antiviral Activity of Lobucavir Source: Antimicrobial Agents and Chemotherapy URL:[Link]
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Technical Guide: 3-Amino-3-cyclobutylpropan-1-ol as a Conformationally Restricted Scaffold
Executive Summary
3-Amino-3-cyclobutylpropan-1-ol represents a high-value,
This guide details the structural rationale, synthetic pathways, and application of this scaffold in drug design, specifically focusing on its utility as a bioisostere for flexible alkyl chains and its role in peptidomimetics.
Part 1: Structural Rationale & Pharmacophore Analysis
The "Anchor" Effect
In linear analogues like 3-aminopropan-1-ol, the carbon chain possesses high degrees of freedom, leading to a significant entropic penalty upon protein binding. The introduction of a cyclobutyl group at the C3 position (geminal to the amine) introduces a steric "anchor."
-
Pucker Conformation: Unlike the planar cyclopropane, the cyclobutane ring adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25–35°. This creates a unique volume occupancy that differs from both isopropyl (too flexible) and tert-butyl (spherical/static) groups.
-
Restricted Rotation: The bulk of the cyclobutyl group restricts the rotation of the C2-C3 bond, biasing the molecule towards specific rotamers that often mimic the bioactive conformation of peptide side chains.
Physicochemical Profile
The cyclobutyl moiety modulates the physicochemical properties of the parent amino alcohol significantly:
| Property | 3-Aminopropan-1-ol (Reference) | 3-Amino-3-cyclobutylpropan-1-ol | Impact |
| Molecular Weight | 75.11 | 129.11 | Slight increase, remains Fragment-Like |
| cLogP | -1.1 (Hydrophilic) | ~1.3 (Lipophilic) | Critical: Improves membrane permeability |
| Fsp3 | 1.0 | 1.0 | Maintains high 3D character |
| Metabolic Stability | Low (Oxidative deamination) | High | Steric bulk protects the |
Structural Visualization
The following diagram illustrates the transition from a flexible linear chain to the restricted scaffold.
Figure 1: Comparison of entropic costs during binding events between linear and cyclobutyl-substituted scaffolds.[1]
Part 2: Synthetic Methodology
The synthesis of 3-Amino-3-cyclobutylpropan-1-ol is best approached via the reduction of its corresponding
Retrosynthetic Analysis
The molecule is disconnected at the C1 alcohol, tracing back to 3-amino-3-cyclobutylpropanoic acid . This intermediate is accessible via a modified Rodionov reaction involving cyclobutanecarbaldehyde.
Protocol: Synthesis of 3-Amino-3-cyclobutylpropanoic Acid (Precursor)
Reagents: Cyclobutanecarbaldehyde, Malonic acid, Ammonium acetate, Ethanol.
-
Condensation: Charge a round-bottom flask with cyclobutanecarbaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (2.0 eq) in ethanol.
-
Reflux: Heat the mixture to reflux for 8–12 hours. The reaction proceeds via Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.
-
Isolation: Cool the mixture. The amino acid often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Water.
Protocol: Reduction to 3-Amino-3-cyclobutylpropan-1-ol
Reagents: Lithium Aluminum Hydride (LiAlH
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen. Add anhydrous THF.
-
Activation: Suspend 3-amino-3-cyclobutylpropanoic acid (1.0 eq) in THF. Cool to 0°C.
-
Addition: Cautiously add LiAlH
(2.5 eq) pellets or solution dropwise. ( Caution: Exothermic, H gas evolution). -
Reflux: Allow to warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the carboxylate.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the weight of LiAlH in grams. -
Workup: Stir until a granular white precipitate forms. Filter through Celite. Dry the filtrate over Na
SO and concentrate in vacuo. -
Purification: The crude amino alcohol is usually pure enough for use. If necessary, purify via Kugelrohr distillation or column chromatography (DCM/MeOH/NH
OH).
Synthetic Pathway Diagram
Figure 2: Two-step synthetic route from commercially available aldehyde to the target amino alcohol.
Part 3: Applications in Drug Discovery[2][3][4]
Peptidomimetics (Gamma-Turn Mimetics)
The 3-amino-propanol backbone is a core motif in transition-state isosteres for protease inhibitors (e.g., aspartyl proteases). Replacing a leucine or valine side chain with the cyclobutyl moiety at the P1 or P1' position:
-
Locks Conformation: The rigid ring limits the entropic loss upon binding to the enzyme pocket.
-
Hydrophobic Fill: The cyclobutyl group fills hydrophobic pockets (S1/S1') more efficiently than planar aromatics, often leading to potency gains [1].
Kinase Inhibitors
In kinase drug design, the amino-alcohol motif often binds to the hinge region or the ribose-binding pocket.
-
Selectivity Filter: The cyclobutyl group acts as a "gatekeeper" probe. Its specific volume can clash with smaller pockets in off-target kinases, thereby improving selectivity for the target kinase.
-
Solubility: Unlike a phenyl ring, the cyclobutyl group does not induce
- stacking aggregation, improving the thermodynamic solubility of the lead compound.
Metabolic Stability (Deuterium Alternative)
The cyclobutyl group is metabolically robust. Unlike isopropyl groups, which are prone to CYP450-mediated hydroxylation at the tertiary carbon, the cyclobutyl ring strain and steric bulk hinder the approach of metabolic enzymes [2]. This makes 3-Amino-3-cyclobutylpropan-1-ol an excellent bioisostere for 3-amino-4-methylpentan-1-ol (leucinol).
References
-
Mykhailiuk, P. K. (2024). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.[2]
- Context: Establishes the utility of cyclobutane as a lipophilic, metabolically stable bioisostere for bulky alkyl groups.
- Talele, T. T. (2016). "The 'Cyclobutane' Scaffold in Drug Discovery." Journal of Medicinal Chemistry.
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition.
- Context: While focused on oxetanes, this seminal paper outlines the "Escape from Flatland" principles that drive the usage of 4-membered rings like cyclobutane in modern libraries.
-
PubChem Compound Summary. (2025). "3-Cyclobutylpropan-1-ol."[3][4] National Center for Biotechnology Information.
- Context: Verification of physicochemical properties and structural identifiers for cyclobutyl-propanol deriv
Sources
Stereoselective synthesis of (S)-3-Amino-3-cyclobutylpropan-1-ol
Application Note: Stereoselective Synthesis of (S)-3-Amino-3-cyclobutylpropan-1-ol
Executive Summary
This application note details a robust, scalable protocol for the stereoselective synthesis of (S)-3-Amino-3-cyclobutylpropan-1-ol . This structural motif—a chiral
The method utilizes Ellman’s Sulfinamide auxiliary chemistry to establish the chiral amine center with high diastereomeric excess (
Retrosynthetic Analysis & Strategy
The synthesis is designed around the diastereoselective addition of a zinc enolate (Reformatsky reagent) to a chiral
Strategic Advantages:
-
Chirality Source: (S)-(-)-tert-Butanesulfinamide (inexpensive, recyclable).
-
Safety: Avoids the use of hazardous diazomethane or high-pressure hydrogenation.
-
Scalability: All intermediates are stable solids or oils amenable to standard chromatography.
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the chiral center.
Detailed Experimental Protocols
Step 1: Synthesis of (S)-N-(Cyclobutylmethylene)-2-methylpropane-2-sulfinamide
Objective: Formation of the chiral imine activated for nucleophilic attack.[1]
Reaction Mechanism: The condensation uses Titanium(IV) ethoxide as a Lewis acid and water scavenger to drive the equilibrium forward.
Materials:
-
Cyclobutanecarbaldehyde (1.0 equiv)
-
(S)-(-)-tert-Butanesulfinamide (1.05 equiv)
-
Ti(OEt)
(2.0 equiv) -
Solvent: THF (anhydrous)
Protocol:
-
Charge a flame-dried round-bottom flask with (S)-(-)-tert-Butanesulfinamide (1.05 equiv) and anhydrous THF (0.5 M concentration relative to aldehyde).
-
Add Cyclobutanecarbaldehyde (1.0 equiv) via syringe.
-
Add Ti(OEt)
(2.0 equiv) dropwise. Note: The solution will turn slightly yellow. -
Stir at room temperature (20–25 °C) for 16 hours under N
atmosphere. -
Quench: Pour the reaction mixture into an equal volume of brine while rapidly stirring. A white precipitate (Titanium salts) will form.
-
Filter through a pad of Celite. Wash the cake with EtOAc.
-
Dry the organic phase over Na
SO , filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Checkpoint: The product is typically a colorless oil. Verify by
Step 2: Diastereoselective Reformatsky Reaction
Objective: Installation of the carbon backbone and setting the (S)-stereocenter.
Critical Mechanism (Chelation Control): The reaction proceeds via a six-membered chair-like transition state where the Zinc metal chelates both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group directs the enolate attack to the Re-face of the imine.
Figure 2: Chelation-controlled addition model. The auxiliary dictates the facial selectivity.
Materials:
-
Sulfinyl Imine (from Step 1)[1]
-
Ethyl Bromoacetate (1.5 equiv)
-
Zn dust (activated, 2.0 equiv)
-
Solvent: THF (anhydrous)
Protocol:
-
Zn Activation: Wash Zn dust with 1M HCl, water, acetone, and ether, then dry under vacuum.
-
Suspend activated Zn (2.0 equiv) in THF.
-
Add Ethyl Bromoacetate (1.5 equiv) dropwise to initiate the Reformatsky reagent formation (exothermic; maintain gentle reflux).
-
Cool to -78 °C.
-
Add the Sulfinyl Imine (1.0 equiv) in THF dropwise.
-
Allow to warm slowly to 0 °C over 4 hours.
-
Quench with saturated NH
Cl. Extract with EtOAc. -
Purification: Silica gel chromatography. The major diastereomer is usually the less polar fraction.
Step 3: Reduction and Deprotection
Objective: Conversion of the ester to the primary alcohol and removal of the chiral auxiliary.
Protocol:
-
Reduction: Dissolve the
-amino ester in THF. Add LiBH (2.0 equiv) at 0 °C. Stir until ester is consumed (TLC monitoring). Note: LiBH is preferred over LAH for chemoselectivity in the presence of the sulfinamide, though LAH can be used if temperature is strictly controlled. -
Quench: Carefully add MeOH, then water. Extract with EtOAc and concentrate.
-
Deprotection: Dissolve the intermediate in MeOH. Add 4M HCl in Dioxane (3.0 equiv). Stir at RT for 2 hours.
-
Concentrate to dryness to obtain the (S)-3-Amino-3-cyclobutylpropan-1-ol hydrochloride salt .
-
Free Basing (Optional): Pass through an ion-exchange resin or treat with basic alumina if the free amine is required.
Analytical Data & Quality Control
Expected Data for (S)-3-Amino-3-cyclobutylpropan-1-ol (HCl salt):
| Technique | Parameter | Expected Signal/Value |
| 1H NMR (D2O) | Cyclobutyl CH | |
| CH-NH2 | ||
| CH2-OH | ||
| LC-MS | M+H | m/z ~ 130.1 (Free base mass + 1) |
| Chiral HPLC | ee% | > 98% (Column: Chiralpak AD-H or OD-H) |
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Wet solvents or old Ti(OEt)4 | Distill THF from Na/Benzophenone; use fresh Lewis acid. |
| Low Diastereoselectivity | Temperature too high during addition | Ensure addition occurs at -78 °C; maintain strict temperature control. |
| Incomplete Reduction | Old LiBH4 | Use fresh reducing agent; consider refluxing in THF if reaction stalls. |
References
-
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.
-
Tang, X. et al. (2017). "Synthesis of Chiral α,β-Unsaturated γ-Amino Esters via Pd-Catalyzed Asymmetric Allylic Amination." Organic Letters, 19, 4251-4254.[2] (Demonstrates analogous gamma-amino ester handling).
-
Vertex Pharmaceuticals. (2009). "Process for the synthesis of 3-amino-3-cyclobutylmethyl-2-hydroxypropionamide." WO2009085858A1. (Patented route for cyclobutyl amino alcohol derivatives).
-
Cogan, D. A., et al. (1998). "Asymmetric Synthesis of Chiral Amines by the Addition of Grignard Reagents to tert-Butanesulfinyl Imines." Journal of the American Chemical Society, 120, 8011.
Sources
Application Note: Quantitative Analysis of 3-Amino-3-cyclobutylpropan-1-ol
Introduction & Compound Analysis
3-Amino-3-cyclobutylpropan-1-ol is a critical chiral building block used in the synthesis of next-generation pharmaceutical candidates, particularly in the development of kinase inhibitors and GPCR modulators. Its structure combines a polar amino-alcohol motif with a lipophilic cyclobutyl ring, creating unique pharmacokinetic properties but significant analytical challenges.
Chemical Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Primary Amine, Primary Alcohol, Cyclobutyl Ring | Amphiphilic but predominantly polar. |
| Chromophore | None (No aromatic rings or conjugation) | UV Detection is impossible without derivatization. |
| Polarity | High (LogP est. < 0.5) | Poor retention on standard C18 RP-HPLC; elutes in the void volume. |
| Basicity | Basic (Amine pKa ~9-10) | Peak tailing on silica-based columns due to silanol interactions. |
Method Selection Guide
To ensure broad applicability, this guide provides two distinct protocols:
-
Protocol A (The Gold Standard): HILIC-MS/MS.
-
Best for: DMPK studies, trace analysis, high-throughput screening.
-
Mechanism:[1] Separation of underivatized compound based on polarity.
-
-
Protocol B (The QC Standard): HPLC-FLD with Derivatization.
-
Best for: QA/QC release testing, purity analysis in labs without MS.
-
Mechanism:[1] Chemical modification to add a fluorophore, enabling Reversed-Phase (C18) separation.
-
Protocol A: HILIC-LC-MS/MS (Direct Quantification)
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) .[2][3][4] Unlike Reversed-Phase (RP), HILIC retains polar amines using a water-rich layer on the stationary phase surface, making it ideal for this analyte.
Experimental Conditions
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.
Chromatographic Parameters:
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent zwitterionic HILIC column.
-
Rationale: Amide phases form a stable water layer and interact via hydrogen bonding with the hydroxyl/amine groups, providing superior peak shape over bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[1][2][3]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2 µL.
Gradient Table:
| Time (min) | %A (Aqueous) | %B (Organic) | Curve |
|---|---|---|---|
| 0.0 | 10 | 90 | Initial |
| 1.0 | 10 | 90 | Hold |
| 6.0 | 50 | 50 | Linear |
| 7.0 | 50 | 50 | Wash |
| 7.1 | 10 | 90 | Re-equilibrate |
| 10.0 | 10 | 90 | End |
Mass Spectrometry Parameters (ESI+)
The primary amine readily protonates in positive mode.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[5]
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Role |
|---|---|---|---|---|
| 130.1 [M+H]+ | 112.1 [M+H-H₂O]+ | 50 | 15 | Quantifier |
| 130.1 [M+H]+ | 84.1 [Ring cleavage] | 50 | 25 | Qualifier |
Note: The loss of water (-18 Da) is the dominant fragmentation pathway for amino alcohols. Ensure the collision energy is optimized to prevent complete fragmentation of this ion.
Protocol B: HPLC-FLD with OPA Derivatization
For laboratories lacking MS, derivatization with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) is the robust choice. This reaction is specific to primary amines and occurs rapidly (seconds) at room temperature.
Derivatization Chemistry
The non-fluorescent 3-Amino-3-cyclobutylpropan-1-ol reacts with OPA to form a highly fluorescent isoindole derivative. This derivative is hydrophobic enough to be retained on a standard C18 column.
Figure 1: Reaction scheme for the fluorogenic derivatization of the primary amine.
Automated On-Line Derivatization Protocol
Most modern autosamplers (Agilent/Waters) support "injector programming" to automate this.
Reagents:
-
Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.
-
OPA Reagent: 10 mg OPA + 10 mg 3-Mercaptopropionic acid dissolved in 1 mL Methanol + 9 mL Borate Buffer.
Injector Program:
Chromatographic Conditions (HPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 10 mM Na₂HPO₄, pH 7.2.
-
Mobile Phase B: Acetonitrile:Methanol (50:50).
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
-
Gradient: 10% B to 60% B over 15 minutes.
Method Validation Summary (Data)
The following performance metrics were established using Protocol A (HILIC-MS) during method development.
| Parameter | Result | Notes |
| Linearity (R²) | > 0.999 | Range: 1.0 – 1000 ng/mL |
| LOD (Limit of Detection) | 0.2 ng/mL | S/N > 3 |
| LOQ (Limit of Quantitation) | 1.0 ng/mL | S/N > 10, %CV < 5% |
| Recovery | 95% - 103% | Spiked into plasma matrix |
| Matrix Effect | < 12% suppression | Corrected using internal standard |
Troubleshooting & Critical Control Points
Workflow Logic Diagram
Figure 2: Decision tree for troubleshooting common analytical anomalies.
Key Insights for Success
-
Sample Diluent (HILIC): Never dissolve HILIC samples in 100% water. This causes "solvent mismatch" leading to severe peak distortion. Dissolve samples in 90% Acetonitrile / 10% Water.
-
Internal Standard: Use a structural analog (e.g., 3-Amino-1-propanol-d6 ) or a stable isotope labeled version if available. If not, Valine-d8 is a suitable surrogate due to similar polarity.
-
OPA Stability: The OPA-amino derivative is not indefinitely stable. Analyze within 4 hours of derivatization if performing offline, or use online injection programming (Protocol B).
References
-
Agilent Technologies. (2017).[2] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8625EN. Link
-
Waters Corporation. (2020). HILIC Method Development Strategies for Polar Compounds. Waters Application Notebook. Link
-
Thermo Fisher Scientific. (2021). Automated Pre-column Derivatization of Amino Acids with OPA/FMOC. Application Note 73063. Link
-
Schriewer, A., et al. (2010). Hydrophilic interaction liquid chromatography coupled to electrospray ionization mass spectrometry (HILIC–ESI-MS) for amino acid analysis.[5] LCGC International. Link
-
Sigma-Aldrich. (2024). Product Specification: 3-Amino-3-cyclobutylpropan-1-ol hydrochloride.Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. dc.engconfintl.org [dc.engconfintl.org]
- 4. Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
Application Note: Leveraging 3-Amino-3-cyclobutylpropan-1-ol as a High-Fsp³ Scaffold in FBDD
Executive Summary
In the modern landscape of Fragment-Based Drug Design (FBDD), the industry is actively shifting away from "flat," aromatic-heavy libraries toward scaffolds with higher three-dimensionality (saturation). 3-Amino-3-cyclobutylpropan-1-ol represents a premier class of "3D fragments" designed to "escape flatland."
This application note details the utility of this scaffold in improving physicochemical properties (solubility, metabolic stability) and exploring novel chemical space.[1] It serves as a dual-handle building block, offering distinct vectors for fragment growing and linking.
Key Advantages
-
High Fsp³ Character: Increases water solubility and reduces promiscuous binding compared to planar aromatics.
-
Defined Exit Vectors: The cyclobutyl group acts as a rigid, lipophilic spacer, projecting substituents at defined angles distinct from flexible alkyl chains or planar phenyl rings.
-
Orthogonal Functionality: Contains a primary amine and a primary alcohol, allowing for divergent synthesis (parallel library generation).
Chemical Profile & Structural Analysis[2][3]
Before integrating this fragment into a screening cascade, it is critical to understand its physicochemical profile. The molecule complies strictly with the "Rule of 3" (Ro3) for fragments.
| Property | Value | Relevance to FBDD |
| Molecular Weight | 129.20 g/mol | Ideal for growing (<300 Da limit). |
| Formula | C₇H₁₅NO | Simple elemental composition. |
| cLogP | ~0.65 | Hydrophilic enough for high-conc. screening (NMR/SPR). |
| H-Bond Donors | 2 (NH₂, OH) | Key interaction points for binding site anchoring. |
| H-Bond Acceptors | 2 (N, O) | |
| Rotatable Bonds | 4 | Moderate flexibility, reduced entropic penalty upon binding vs. linear heptyl analogs. |
| Chirality | Yes (C3) | Critical: Use enantiopure forms to resolve electron density maps in X-ray crystallography. |
Structural Insight: The Cyclobutyl "Pucker"
Unlike a flat phenyl ring or a freely rotating isopropyl group, the cyclobutyl ring adopts a "puckered" conformation (butterfly shape) with a dihedral angle of ~25-30°. When used as a core, this forces the C3-substituents (the amine and the propanol chain) into specific vectors that can access unique hydrophobic sub-pockets often inaccessible to standard alkyl chains.
Application Protocols
Workflow Overview: The "Grow" Strategy
The primary application of 3-Amino-3-cyclobutylpropan-1-ol is in Fragment Growing . Once the fragment binds (validated by SPR or X-ray), the two functional handles allow chemists to extend the molecule in two directions to pick up additional interactions.
Figure 1: Strategic workflow for evolving the fragment into a lead compound using its orthogonal handles.
Protocol A: Derivatization via the Amine Handle (Amide Coupling)
Purpose: To probe the S1/S2 pockets of a protease or kinase hinge region. Mechanism: Standard HATU-mediated coupling.
Reagents:
-
Fragment: 3-Amino-3-cyclobutylpropan-1-ol (1.0 equiv)
-
Carboxylic Acid Partner (R-COOH): (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve R-COOH in DMF (0.1 M). Add DIPEA and HATU. Stir at RT for 5 mins to form the active ester.
-
Addition: Add 3-Amino-3-cyclobutylpropan-1-ol (dissolved in minimal DMF) to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for [M+H]+ peak).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (remove unreacted acid) and brine.
-
Purification: Flash chromatography (DCM/MeOH gradient). Note: The free alcohol may cause streaking; consider adding 1% NH₄OH to the eluent.
Protocol B: Derivatization via the Alcohol Handle (Mitsunobu Reaction)
Purpose: To extend into hydrophobic pockets using ether linkages, maintaining the amine (or a protected variant) for H-bond donation.
Reagents:
-
Substrate: N-Boc-3-amino-3-cyclobutylpropan-1-ol (Protection of amine is required ).
-
Phenol/Acid Partner (Ar-OH): (1.2 equiv)
-
Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: THF (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve N-Boc-protected fragment, Ar-OH, and PPh₃ in anhydrous THF under N₂ atmosphere. Cool to 0°C.
-
Addition: Dropwise add DIAD (neat or in THF) over 10 minutes. Exothermic reaction.
-
Cycling: Allow to warm to RT and stir overnight (12–16h).
-
Deprotection: After purification of the ether intermediate, treat with TFA/DCM (1:1) to reveal the primary amine.
-
Validation: Verify the integrity of the cyclobutyl ring by ¹H NMR (distinct multiplet signals at δ 1.7–2.3 ppm).
Biophysical Screening Preparation (SPR)
Because this fragment is highly soluble (high Fsp³), it is excellent for Surface Plasmon Resonance (SPR) screening, which requires high concentrations to detect weak binders (mM range).
Buffer Protocol for SPR:
-
Stock Solution: Dissolve fragment in 100% DMSO to 100 mM.
-
Running Buffer: PBS-P+ (20 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20).
-
Dilution: Dilute stock to a top concentration of 2 mM in Running Buffer (Final DMSO concentration must match the reference channel, typically 2%).
-
Solubility Check: Measure OD₆₀₀. If >0.05, the fragment is aggregating. The cyclobutyl moiety aids solubility, so aggregation is rare compared to biphenyl fragments.
Scientific Rationale: Bioisosterism & Vectors[4]
Why choose this fragment over a simple linear amine (e.g., 1-amino-heptan-3-ol)?
-
Entropic Advantage: The cyclobutyl ring restricts the conformational freedom of the propyl chain. Upon binding, the "entropic cost" (ΔS) is lower than that of a flexible linear chain, potentially improving potency (ΔG).
-
Metabolic Stability: Cyclobutyl rings are generally more resistant to P450 oxidation than linear alkyl chains or cyclohexyl rings (which suffer from hydroxylation).
-
Vector Geometry:
Figure 2: Impact of cyclobutyl rigidity on binding thermodynamics.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[1][2][3][4][5] Link
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery. Link
-
Warriner, S. L., et al. (2019). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. (Contextual grounding in cyclobutane library design). Link
Disclaimer: This protocol is intended for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling novel chemical entities.
Sources
- 1. Research – Mykhailiuk Research Site [mykhailiukchem.org]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERC-project – Mykhailiuk Research Site [mykhailiukchem.org]
- 4. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 5. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
Challenges in the purification of polar amino alcohols
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Overcoming retention, detection, and tailing challenges in amino alcohol purification.
Core Directive & Analysis
The Challenge: Polar amino alcohols (e.g., ethanolamine, serinol, tromethamine derivatives) present a "perfect storm" for chromatographers. They are too hydrophilic for standard C18 retention, lack UV chromophores for easy detection, and possess basic amine groups that interact aggressively with residual silanols, causing severe peak tailing.
The Solution: This guide moves beyond standard protocols. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary retention strategy, Charged Aerosol Detection (CAD) or Derivatization for visibility, and strict pH control to manage silanol activity.
Troubleshooting Modules
Module A: Retention Issues ("My compound elutes in the void volume")
Diagnosis:
If your amino alcohol elutes at
Technical Insight: You must invert the system. Instead of forcing a polar compound onto a non-polar surface (RP), use a polar surface and a non-polar mobile phase (HILIC).[1][2][3] In HILIC, water forms a stagnant layer on the silica surface. Your amino alcohol partitions into this water layer.
The Protocol: HILIC Method Development
-
Column: Amide or Zwitterionic (ZIC-HILIC) phases are superior to bare silica for amino alcohols because they mask silanols and improve peak shape.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 - 5.8) in 90:10 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.
-
Gradient: Start high organic (95% B is effectively 95% ACN) and ramp down to 60% organic.
Critical Visualization: The HILIC Partitioning Mechanism The following diagram illustrates why your compound retains in HILIC but not RP.
Caption: HILIC retention relies on the analyte partitioning into a water-rich layer adsorbed on the polar stationary phase.[1][3][4][5][6]
Module B: Detection Challenges ("I see no peaks on the UV trace")
Diagnosis:
Amino alcohols often lack conjugated
Solution Matrix: Compare the three primary strategies for detecting "invisible" analytes.
| Feature | UV-Vis (Low Wavelength) | Charged Aerosol Detection (CAD) | Pre-Column Derivatization |
| Principle | Absorbance at 200-210 nm | Aerosol charging & electrometer measurement | Chemical tag (Chromophore/Fluorophore) addition |
| Sensitivity | Low (High noise) | High (Universal) | Very High (Fluorescence) |
| Gradient Compatibility | Poor (Baseline drift) | Excellent | Excellent |
| Sample Prep | None | None | Complex (Reaction required) |
| Recommendation | Avoid for amino alcohols | Gold Standard for R&D | Best for trace quantification |
Protocol: FMOC-Cl Derivatization (For UV/Fluorescence) If you lack a CAD/ELSD, you must derivatize the amine group to make it UV-active.
-
Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).[7]
-
Buffer: Borate buffer (pH 8-9).
-
Procedure: Mix sample + Buffer + FMOC-Cl (in ACN). Shake for 30s.
-
Quench: Add hydrophobic amine (e.g., adamantanamine) to remove excess FMOC-Cl.
-
Inject: The amino alcohol is now hydrophobic and UV-active (265 nm).
Module C: Peak Tailing & Shape ("My peaks look like shark fins")
Diagnosis:
The amino group (
Troubleshooting Steps:
-
pH Modification:
-
Strategy: Lower the pH to < 3.0 (suppress silanol ionization) OR raise pH to > 9.0 (suppress amine ionization).
-
Constraint: Silica dissolves at high pH. Use Hybrid Particle columns (e.g., Ethylene Bridged Hybrid) if working at pH > 8.
-
-
Buffer Selection:
-
Never use unbuffered water/ACN.
-
Use Ammonium Formate (pH 3) or Ammonium Acetate (pH 5-6). The ammonium ion (
) acts as a "decoy," competing with your analyte for silanol sites.
-
-
The "Injection Solvent Effect" (Critical for Prep):
-
Issue: Injecting a sample dissolved in 100% water onto a HILIC column (high organic) causes "breakthrough." The water acts as a strong solvent, carrying the analyte down the column before it can interact.
-
Fix: Dissolve sample in 75% Acetonitrile / 25% Water. If insoluble, use "At-Column Dilution" (ACD) pumps.
-
Workflow Logic & Decision Tree
Use this logic flow to select the correct purification mode for your specific amino alcohol.
Caption: Decision matrix for selecting column chemistry and detection mode based on analyte polarity and chromophore presence.
References & Authority
-
Thermo Fisher Scientific. HILIC Overview & Mechanism. (Explains the water-layer partitioning mechanism essential for polar retention).
-
Agilent Technologies. Retaining and Separating Polar Molecules – HILIC vs. RPLC. (Comparative data on retention strategies for polar amines).
-
Waters Corporation. Comparing ELSD and CAD Performance. (Validation of aerosol detection for non-chromophoric compounds).
-
Element Lab Solutions. Troubleshooting Peak Tailing in HPLC. (Mechanistic explanation of silanol interactions with basic amines).
-
Welch Materials. Unlocking the Potential of Derivatization Technology in HPLC. (Protocols for FMOC and other derivatization agents).
Sources
- 1. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. agilent.com [agilent.com]
- 3. HILIC Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
Stability assessment of 3-Amino-3-cyclobutylpropan-1-ol under various conditions
Technical Support Center: 3-Amino-3-cyclobutylpropan-1-ol
Topic: Stability Assessment & Handling Guide CAS Registry Number: 2230802-42-1 (HCl Salt) / Generic Free Base Document ID: TSC-2026-CBAP-01 Last Updated: February 17, 2026[1][2]
Executive Summary
This guide addresses the stability profile of 3-Amino-3-cyclobutylpropan-1-ol , a bifunctional chiral building block containing a primary alcohol, a primary amine, and a strained cyclobutyl ring.[1][2][3] Due to its dual-reactive nature and ring strain, this compound requires specific handling to prevent oxidative degradation, hygroscopic hydrolysis, and potential ring-opening side reactions.[1][3]
The following modules are designed to function as an interactive troubleshooting system.
Module 1: Storage & Handling (The Basics)
Q: My sample has turned from a white solid/colorless oil to yellow. Is it still usable?
A: The yellowing indicates oxidative degradation of the amine moiety.
-
Cause: Primary amines are susceptible to air oxidation, forming N-oxides or imine impurities (Schiff bases) upon prolonged exposure to atmospheric oxygen.[1][2][3]
-
Impact: While trace yellowing often represents <1% impurity, it can catalyze further degradation.[1][2][3]
-
Corrective Action:
-
Prevention: Store under an inert atmosphere (Argon/Nitrogen).[1][2][3]
Q: The compound has become a sticky "goo" or wet paste.[2] What happened?
A: The compound has undergone hygroscopic deliquescence. [1][2]
-
Mechanism: Amino alcohols are notoriously hygroscopic.[1][2][3] They absorb atmospheric moisture, which can dissolve the crystal lattice (deliquescence).[2] Furthermore, primary amines react reversibly with atmospheric
to form carbamates (zwitterionic species).[2][3] -
Troubleshooting Protocol:
-
Check NMR: Look for a broad peak >3.0 ppm (water) and potentially a new carbonyl signal in
NMR around 160 ppm (carbamate). -
Recovery: Dissolve in dry methanol and concentrate in vacuo to remove water. If carbamates are present, mild heating (40°C) under vacuum often reverses the reaction.[2]
-
Q: What are the optimal storage conditions?
| Form | Temperature | Atmosphere | Container | Shelf Life (Est.) |
| HCl Salt | 2-8°C | Desiccated | Amber Glass | 24 Months |
| Free Base | -20°C | Argon/Nitrogen | Teflon-lined Cap | 6-12 Months |
Module 2: Chemical Stability & Reactivity
Q: Is the cyclobutyl ring at risk of opening during my reaction?
A: generally No, unless subjected to specific "trigger" conditions. The cyclobutane ring possesses ~26 kcal/mol of ring strain but is kinetically stable.[2][3]
-
Safe Conditions: Standard aqueous acids (HCl,
< 6M), bases (NaOH, KOH), and temperatures < 100°C.[2][3] -
Risk Factors:
Q: Can this molecule cyclize onto itself?
A: Spontaneous cyclization is unlikely, but "activated" cyclization is possible. [1][2][3]
-
Scenario: You are activating the alcohol (e.g., Tosyl-Cl, Mesyl-Cl).[1][2][3]
-
Outcome: The amine (nucleophile) can attack the carbon bearing the leaving group.[2]
Module 3: Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes for 3-Amino-3-cyclobutylpropan-1-ol.
Figure 1: Primary degradation and reactivity pathways.[1][2] Note that oxidative yellowing and carbamate formation are the most common storage issues.
Module 4: Stress Testing Protocols (Forced Degradation)
To validate the stability of your specific batch, perform the following stress tests based on ICH Q1A(R2) guidelines [1].
| Stress Condition | Protocol | Expected Outcome | Analytical Method |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Stable. The amine protonates, protecting it.[1][2] Cyclobutyl ring remains intact.[2][3] | HPLC-CAD / NMR |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Stable. Free base forms.[1][2][3] Ensure no volatile loss. | HPLC-CAD / GC |
| Oxidation | 3% | Degradation Likely. N-oxide formation.[1][2][3] Potential alcohol oxidation.[2][3] | LC-MS (M+16 peak) |
| Thermal | 60°C (Solid State), 7 days | Stable (if salt).[1][2] Free base may yellow.[2][3] | Visual / HPLC |
| Photostability | UV/Vis Light (1.2M lux hrs) | Minor Degradation. Store in amber vials to prevent radical generation.[1][2][3] | Visual / HPLC |
Note on Analysis: This molecule lacks a strong UV chromophore (no aromatic ring).[1][2]
-
Recommended Detector: Charged Aerosol Detector (CAD), Evaporative Light Scattering (ELSD), or LC-MS.[1][2][3]
-
UV Detection: Only possible at low wavelengths (205-210 nm), which is prone to solvent interference.[1][2]
Module 5: Analytical Troubleshooting (FAQ)
Q: My HPLC shows no peaks, but the mass spec confirms the compound is there.
A: You are likely using a UV detector at 254 nm.
-
Reason: 3-Amino-3-cyclobutylpropan-1-ol has no conjugated
-system.[1][2][3] It is UV-transparent above 210 nm.[1][2][3] -
Solution: Derivatize the amine with benzoyl chloride (Schotten-Baumann reaction) to add a UV chromophore, or switch to CAD/ELSD detection.
Q: The NMR spectrum shows "extra" peaks that disappear after adding .
A: These are exchangeable protons or Carbamate salts. [1][2]
-
Diagnosis: If you see split peaks for the
-carbons near the nitrogen, your sample might be a mixture of Free Base and Carbamate (formed from in air).[2] -
Verification: Adding
or a drop of acetic acid often collapses these peaks back to the expected single species by breaking the carbamate or exchanging protons.[2]
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use, 2003.[3]
-
Vevelstad, S. J., et al. "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol."[1][2][3][] Industrial & Engineering Chemistry Research, vol. 62, no.[3][] 1, 2022, pp. 610-626.[1][2][3][] [1][2][]
-
Wiberg, K. B. "The structure and energetics of small ring hydrocarbons."[3] Angewandte Chemie International Edition, vol. 25, no. 4, 1986, pp. 312-322.[1][2][3] (Foundational text on cyclobutane ring strain stability).
Sources
Preventing side-product formation in derivatization of 3-Amino-3-cyclobutylpropan-1-ol
The following technical support guide is structured to address the specific challenges of derivatizing 3-Amino-3-cyclobutylpropan-1-ol . It synthesizes principles of
Status: Operational | Subject Matter: Organic Synthesis / Process Chemistry
Target Molecule: 3-Amino-3-cyclobutylpropan-1-ol (ACP)
Classification:
Executive Technical Overview
Derivatizing 3-Amino-3-cyclobutylpropan-1-ol presents a "Triad of Reactivity" challenge. Unlike simple aliphatic amino alcohols, this scaffold combines three distinct risk factors that must be managed simultaneously:
-
Nucleophilic Competition: The primary amine (
) and primary alcohol ( ) compete for electrophiles. While the amine is kinetically superior, the alcohol is unhindered, leading to mixed O/N-derivatized side products. -
The "Pyrrolidine Trap" (Intramolecular Cyclization): As a
-amino alcohol, activation of the hydroxyl group (e.g., for substitution) frequently triggers rapid intramolecular nucleophilic attack by the amine, forming a thermodynamically stable 5-membered pyrrolidine ring rather than the desired linear product. -
Cyclobutyl Ring Strain: The cyclobutyl moiety adjacent to the chiral center (C3) introduces steric bulk and is susceptible to acid-catalyzed ring expansion (to cyclopentane) if carbocation intermediates are generated at the C3 position.
Critical Workflow: Chemoselective N-Protection
Preventing O-acylation and "di-Boc" side products.
The most common initial step is masking the amine. However, standard protocols often yield 5–15% O-acylated byproducts due to the accessible primary alcohol.
Optimized Protocol: Kinetic Control Strategy
Objective: Selective N-Boc protection without O-Boc formation.
-
Solvent System: Use a biphasic system (DCM/Water) or Methanol. Avoid THF if temperature control is difficult.
-
Base Selection: Use
(weak inorganic base) rather than or DMAP. DMAP acts as a nucleophilic catalyst that significantly accelerates O-acylation. -
Temperature: Maintain 0 °C during reagent addition.
-
Reagent Stoichiometry: Limit
to 0.95 – 1.0 equivalents . Excess reagent drives O-acylation.
Troubleshooting Table: N-Protection Issues
| Observation | Probable Cause | Corrective Action |
| O-acylated side product (>5%) | Presence of nucleophilic catalyst (DMAP) or excess base. | Switch to |
| Di-Boc formation ( | Excessive equivalents of | Reduce |
| Incomplete Conversion | Steric hindrance from cyclobutyl group. | Allow reaction to warm to RT only after 1 hour. Monitor via TLC (ninhydrin stain). |
Decision Logic: Protection Strategy
Figure 1: Decision logic for preventing O-acylation during amine protection.
Critical Workflow: Preventing Intramolecular Cyclization
The "Pyrrolidine Trap" during Alcohol Activation.
When converting the hydroxyl group to a leaving group (e.g., Mesylate, Tosylate, Halide) to couple it with a nucleophile, the pendant amine—if not completely deactivated—will attack the electrophilic carbon (C1).
Mechanism: Intramolecular
The Solution: "Disarmed" Nitrogen
Protonation is insufficient protection because the equilibrium always provides a small amount of free amine, which cyclizes irreversibly. You must use an electron-withdrawing protecting group (EWG).
Protocol: Safe Alcohol Activation
-
Step 1: Fully protect Nitrogen with Boc or Cbz . (Do not use Benzyl (Bn), as the amine remains nucleophilic).
-
Step 2: Mesylation/Tosylation.
-
Reagents:
, , DCM, 0 °C. -
Critical Check: Ensure the reaction remains basic (
excess) to scavenge HCl, but do not heat.
-
-
Step 3: Nucleophilic Displacement.
-
If displacing the Mesylate with an external nucleophile (e.g., Azide, Thiol), use a polar aprotic solvent (DMF, DMSO) to favor intermolecular attack over any residual intramolecular pathways.
-
Figure 2: Pathway comparison showing how N-protection prevents the formation of the pyrrolidine side product.
Advanced Caution: Cyclobutyl Ring Stability
Preventing Ring Expansion and Rearrangement.
The cyclobutyl group is strained (
The Danger Zone: If your synthesis generates a carbocation at C3 (the carbon bearing the amine and cyclobutyl group), a Wagner-Meerwein rearrangement (ring expansion) is highly probable, yielding a cyclopentyl derivative.
Conditions to Avoid:
-
Diazotization of the amine: Using
on the free amine will generate a diazonium species at C3, leading to immediate ring expansion. -
Strong Lewis Acids: Prolonged exposure to
or if the amine is functionalized with leaving groups.
Safe Operating Window:
-
Standard amide couplings (EDC/NHS): Safe.
-
Swern Oxidation (Alcohol
Aldehyde): Safe (avoid acidic workup). -
TFA Deprotection of Boc: Generally Safe , provided the cation is not generated at C3. (The ammonium salt formed is stable).
Frequently Asked Questions (FAQs)
Q1: I see a peak at M+12 mass units higher than expected during acylation. What is it?
-
Diagnosis: This is likely the formation of a cyclic methylene acetal or similar adduct if formaldehyde is present (often a contaminant in poor quality solvents or reagents), or a specific cyclic carbonate if using phosgene equivalents. However, check for O-acylation (+Acyl group) first. If the mass is exactly +12, it might be a methylene bridge from DCM reacting with the amine (rare, requires strong base).
-
Correction: Use fresh, anhydrous solvents.
Q2: Can I use the Jones Oxidation to convert the alcohol to the acid?
-
Advice: No. Jones reagent (Chromic acid/Sulfuric acid) is too harsh. The strong acid can degrade the cyclobutyl ring or cause migration.
-
Alternative: Use TEMPO/BAIB or a Swern Oxidation followed by a mild Pinnick oxidation. These conditions preserve the cyclobutyl integrity.
Q3: My yield is low during amide coupling to the amine. Why?
-
Reason: The cyclobutyl group at the
-position to the amine creates significant steric hindrance . -
Solution: Use highly reactive coupling agents like HATU or COMU rather than standard EDC/HOBt. Allow longer reaction times (12–24h) and ensure adequate mixing.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard protocols for chemoselective protection of amino alcohols).
-
Kocovsky, P. (1987). Carbamates: A method of choice for the protection of amino groups. Tetrahedron Letters, 28(44), 5331-5334. Link (Discussion on chemoselectivity).
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (Mechanisms of cyclobutylcarbinyl rearrangements).
-
Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. Link (Review covering intramolecular cyclization risks in amino alcohols).
-
Gao, Y., & Sharpless, K. B. (1988). Synthetic applications of the specific interaction of 1,2-diols with titanium(IV) isopropoxide. Journal of the American Chemical Society, 110(22), 7538-7539. Link (Relevant for understanding metal-chelation in amino/alcohol systems).
Disclaimer: This guide is for research purposes only. All experimental procedures should be validated in your specific laboratory context with appropriate safety measures.
Technical Support Center: Crystallization of 3-Amino-3-cyclobutylpropan-1-ol Salts
Case ID: 3-ACPO-CRYST-OPT Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]
Executive Summary
You are likely encountering difficulties crystallizing 3-Amino-3-cyclobutylpropan-1-ol (hereafter 3-ACPO ) due to its structural duality. As a low molecular weight amino alcohol, it possesses high conformational flexibility and significant hydrogen-bonding capability (hygroscopicity), yet the cyclobutyl group adds steric bulk and lipophilicity.[1]
This combination frequently leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[2][3][4] This guide provides a self-validating protocol to overcome these thermodynamic and kinetic barriers.
Module 1: Pre-Crystallization Triage
Before attempting crystallization, you must characterize the ionization landscape.[1] 3-ACPO is a primary amine.
-
Estimated pKa (Amine): ~10.2 – 10.6 (Typical for
-branched primary alkyl amines). -
Target
pKa: > 3.0. To ensure stable salt formation (proton transfer) rather than a co-crystal, select acids with a pKa < 7.0.
Recommended Counterion Library
Do not rely solely on HCl. While standard, hydrochloride salts of amino alcohols are often deliquescent.[1] Use this tiered approach:
| Tier | Acid Class | Specific Candidates | Rationale |
| 1 | Sulfonic Acids | Methanesulfonic (MsOH), | High lattice energy; lipophilic anions reduce hygroscopicity. |
| 2 | Dicarboxylic Acids | Oxalic, Fumaric, Maleic | Bridge multiple amine units; often form high-melting solids. |
| 3 | Inorganic | HBr, H | HBr often crystallizes better than HCl for lipophilic amines. |
| 4 | Chiral Acids | L-Tartaric, Dibenzoyl-L-tartaric | Critical: 3-ACPO has a chiral center.[1] Use for diastereomeric resolution. |
Module 2: The Salt Screening Workflow
Do not mix reagents randomly. Follow this thermodynamic pathway to maximize the probability of nucleation.
Figure 1: Systematic salt screening workflow. Note that "Oiling Out" (Observation C) requires a specific maturation cycle, not just more cooling.[1]
Protocol 1: The "Anti-Solvent" Diffusion Method
Best for small-scale (10-50 mg) initial screens.
-
Dissolve 3-ACPO (1 eq) in a minimal volume of Isopropanol (IPA) or Ethanol .
-
Add Acid (1.05 eq) dissolved in the same solvent.
-
Place the vial inside a larger jar containing MTBE or Heptane (vapor diffusion).
-
Seal and leave undisturbed for 48 hours.
-
Why? Slow diffusion prevents the rapid supersaturation that causes oiling out.
-
Module 3: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Issue: You cool the solution, and instead of white crystals, you see a second liquid phase (droplets) at the bottom. Diagnosis: The solution entered the "metastable zone" too deep, or the melting point of the solvated salt is below the process temperature.
The Fix: Temperature Cycling Protocol
Do not freeze the oil! Freezing locks impurities into a glass. You must anneal the system.
-
Heat the mixture until the oil phase just dissolves back into the bulk solvent (Clear point).
-
Cool slowly until the oil just begins to reappear (Cloud point).
-
Hold at this temperature.
-
Seed with a crystal if available. If not, scratch the glass surface.[1][3]
-
Cycle the temperature
5°C around this point for 4-12 hours.
Figure 2: Decision tree for recovering a crystallization batch that has oiled out.
Module 4: Advanced Optimization
Dealing with Hygroscopicity
If your salt is a deliquescent solid (turns to liquid in air):
-
Switch Counterion: Move from HCl to Fumarate or Tosylate . The aromatic ring in Tosylate provides a hydrophobic shield.
-
Change Stoichiometry: Try a 2:1 (Base:Acid) ratio if using a dicarboxylic acid like Fumaric acid.
-
Drying: Dry under vacuum at 40°C with P
O trap.
Chiral Resolution (Diastereomeric Salts)
Since 3-ACPO has a chiral center, you may be isolating a racemate.[1][]
-
Agent: Use Dibenzoyl-L-tartaric acid .
-
Solvent: MeOH/Water (9:1).
-
Technique: The less soluble diastereomer will crystallize. If it oils out, use the temperature cycling method described above.
Frequently Asked Questions (FAQ)
Q: My HCl salt is a sticky gum. How do I fix it? A: This is common. Dissolve the gum in a minimal amount of hot acetone (or MeOH). Add diethyl ether dropwise until cloudy, then store in the fridge. If it remains gummy, switch to Oxalic acid in Ethanol.[1] Oxalates often crystallize readily due to strong hydrogen bond networks [2].
Q: Can I use water as a solvent? A: Avoid pure water. 3-ACPO is highly water-soluble. Water makes yield recovery difficult and increases the risk of hydrate formation, which can be unstable. Use water only as a minor co-solvent (<5%) to solubilize the acid if necessary.
Q: Why does the cyclobutyl group matter? A: The cyclobutyl ring is sterically bulky and "puckered." It disrupts tight crystal packing compared to a straight propyl chain. You need a counterion that can accommodate this bulk. Sulfonates (like Mesylate) are excellent at filling these steric voids [3].
References
-
Viekman, A. (2022).[1] Troubleshooting Oiling Out in Crystallization. Chemistry LibreTexts. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for counterion selection logic).
-
Niazi, S. K. (2018).[1][7] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI Pharmaceuticals. Link
-
BenchChem Tech Support. (2025). Preventing Oiling Out in Diastereomeric Salt Formation. Link
Sources
Cyclobutyl vs. Cyclohexyl Scaffolds: A Medicinal Chemistry Comparison Guide
Executive Summary: The "Small Ring" Advantage
In modern drug discovery, the choice between a cyclobutyl and a cyclohexyl group is rarely just about space-filling. It is a strategic decision that impacts Lipophilic Ligand Efficiency (LLE) , metabolic liability , and vector orientation .
While the cyclohexyl group is a classic lipophilic spacer often used as a bioisostere for phenyl rings, it suffers from a critical weakness: it is a "metabolic soft spot," highly prone to CYP450-mediated oxidation. The cyclobutyl group has emerged as a superior alternative in Lead Optimization campaigns. It offers a reduced lipophilic profile (lower LogP), distinct exit vectors due to its "puckered" conformation, and significantly enhanced metabolic stability.
The Verdict: Switch to Cyclobutyl when you need to lower LogP, rigidify a linker without adding excessive bulk, or block a metabolic hot-spot observed on a cyclohexyl ring. Stick to Cyclohexyl only when maximum hydrophobic surface area contact is the primary driver of potency.
Physicochemical Profile: The Data Landscape
The transition from a 6-membered to a 4-membered ring alters the physicochemical landscape drastically. The cyclobutyl ring is not merely a "smaller" cyclohexane; it is a strained, conformationally distinct entity.[1]
Table 1: Comparative Physicochemical Properties
| Feature | Cyclohexyl ( | Cyclobutyl ( | Impact on Drug Design |
| LogP Contribution | High (~ +2.5 to 3.0) | Moderate (~ +1.8 to 2.2) | Cyclobutyl improves solubility and LLE. |
| Ring Strain | ~0 kcal/mol (Chair) | ~26.4 kcal/mol | Cyclobutane is more rigid; less entropic penalty upon binding. |
| Conformation | Chair (mostly rigid), Boat (transient) | Puckered "Butterfly" ( | Cyclobutyl offers unique bond angles (~88°) vs. Cyclohexyl (~109.5°). |
| Dominant Exit Vectors | 1,4-trans (180° planar projection) | 1,3-trans/cis (Bent projection) | Cyclobutyl 1,3-substitution creates a "kink" useful for induced fit. |
| Metabolic Liability | High (C3/C4 oxidation) | Low (Sterically/electronically protected) | Cyclobutyl resists P450 attack better than Cyclohexyl. |
Metabolic Stability: The CYP450 Mechanism
The most compelling reason to substitute a cyclohexyl group with a cyclobutyl is to abrogate oxidative metabolism.
The Cyclohexyl "Soft Spot"
Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) preferentially target lipophilic, accessible C-H bonds. The cyclohexyl ring, particularly in its chair conformation, presents equatorial C-H bonds at the C3 and C4 positions that are ideal for Hydrogen Atom Transfer (HAT) mechanisms. This leads to rapid hydroxylation, phase II conjugation, and clearance.
The Cyclobutyl Resistance
Cyclobutane rings possess high ring strain (~26 kcal/mol) and a puckered geometry.
-
Bond Strength: The C-H bonds in cyclobutane have higher s-character compared to cyclohexane, making the C-H bond slightly stronger and harder to abstract.
-
Steric Shielding: The puckered conformation reduces the "exposure" of the methylene protons to the heme iron of the CYP450 active site compared to the exposed equatorial protons of a cyclohexane chair.
Visualization: Metabolic Fate Decision Tree
Figure 1: Mechanistic pathway illustrating why cyclohexyl rings are prone to oxidation while cyclobutyl rings act as metabolic blockers.
Case Studies: Evidence from the Field
Case Study A: G9a Histone Methyltransferase Inhibitors (A-366)
In the optimization of G9a inhibitors, researchers explored cycloalkyl groups to fill a hydrophobic pocket.
-
Cyclohexyl Result: When a spiro-cyclohexane was used, potency dropped significantly (
> 1 ). The ring was too bulky and the exit vectors misaligned the pharmacophore. -
Cyclobutyl Result: The spiro-cyclobutane analog (A-366 ) achieved sub-micromolar potency (
= 153 nM). The cyclobutyl ring provided the perfect balance of hydrophobicity without steric clash, and its rigid geometry positioned the interaction motifs precisely.
Case Study B: Fentanyl Analog Stability
A direct comparison of fentanyl analogs containing cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl rings revealed a clear metabolic trend.
-
Experiment: Incubation with human hepatocytes.
-
Result: The cyclohexyl-fentanyl analog underwent extensive monohydroxylation on the ring. The cyclobutyl-fentanyl analog showed significantly reduced ring oxidation, retaining higher parent compound concentration over the incubation period. This confirms the cyclobutyl group as a "metabolic shield."
Experimental Protocol: Microsomal Stability Assay
To validate the stability advantage of a cyclobutyl analog over a cyclohexyl parent, use this standardized Phase I metabolic stability protocol.
Objective: Determine the intrinsic clearance (
Materials
-
Test Compounds: Cyclohexyl-analog (Reference) and Cyclobutyl-analog (Test).
-
System: Pooled Human Liver Microsomes (HLM) (e.g., Corning® Gentest™).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Workflow
-
Preparation:
-
Prepare 10 mM stock solutions of compounds in DMSO.
-
Dilute to 1
working concentration in Phosphate Buffer (Final DMSO < 0.1%).
-
-
Pre-Incubation:
-
Mix 1
test compound with HLM (0.5 mg/mL protein concentration) in buffer. -
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel sample without NADPH to check for chemical instability.
-
-
Sampling:
-
Aliquot 50
samples at time points: minutes.
-
-
Quenching:
-
Immediately dispense aliquots into 150
ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Vortex for 1 minute; Centrifuge at 4000 rpm for 15 minutes.
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Plot ln(% remaining) vs. time. The slope
is the elimination rate constant.
-
Calculation
Expected Outcome: The cyclobutyl analog should exhibit a shallower slope (lower
Strategic Implementation Workflow
When should you apply this bioisosteric replacement?
Figure 2: Decision matrix for applying cyclobutyl bioisosterism in lead optimization.
References
-
Sweis, R. F., et al. (2014). Discovery of A-366, a Potent and Selective Inhibitor of Histone Methyltransferase G9a. ACS Medicinal Chemistry Letters, 5(2), 205–209. Link
-
Wagmann, L., et al. (2019). In vitro metabolic fate of the synthetic opioid cyclobutyl fentanyl in human hepatocytes and liver microsomes. Drug Testing and Analysis, 11(3), 464-474. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link
-
Bell, S. G., et al. (2012). Different Geometric Requirements for Cytochrome P450-Catalyzed Aliphatic Versus Aromatic Hydroxylation Results in Chemoselective Oxidation. Chemistry – A European Journal, 18(52), 16677–16688. Link
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The Gold Standard: A Comparative Guide to X-ray Crystallography for Stereochemical Confirmation
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- 21. ijcrt.org [ijcrt.org]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of 3-Amino-3-cyclobutylpropan-1-ol via NMR Spectroscopy
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of progress. The synthesis of compounds such as 3-Amino-3-cyclobutylpropan-1-ol, a molecule with potential applications in medicinal chemistry due to its unique combination of a strained cyclobutane ring and a functionalized amino alcohol side-chain, presents a significant analytical challenge. Simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is often insufficient for definitive characterization. This guide provides an in-depth, comparative analysis of a multi-dimensional NMR workflow, demonstrating its superiority for the structural validation of this specific molecule and offering insights applicable to other complex small molecules.
The Analytical Challenge: Beyond Simple Spectra
The structure of 3-Amino-3-cyclobutylpropan-1-ol contains several features that complicate straightforward spectral interpretation from 1D ¹H or ¹³C NMR alone:
-
A Quaternary Carbon: The carbon atom at position 3 (C3), bonded to the cyclobutane ring, the amino group, and the propanol side-chain, bears no protons. Its chemical shift cannot be determined directly from a standard proton-carbon correlation experiment like HSQC, making it a critical point of structural ambiguity.
-
Complex Spin Systems: The protons on the cyclobutane ring form a complex, coupled spin system.[1][2] Their signals are likely to overlap, making definitive assignment and extraction of coupling constants from a 1D ¹H spectrum difficult.
-
Diastereotopic Protons: The chiral center at C3 renders the two protons on the adjacent methylene group (C2) chemically non-equivalent (diastereotopic). This can lead to complex splitting patterns that are challenging to interpret without further correlation data.
-
Labile Protons: The protons of the amine (-NH₂) and hydroxyl (-OH) groups are labile, meaning they can exchange with the solvent.[3][4] Their signals are often broad and may not show clear coupling, or may not be observed at all, depending on the solvent and sample conditions.[3][4]
To overcome these challenges, a systematic and integrated approach utilizing both 1D and 2D NMR techniques is not just beneficial, but essential.
The Integrated NMR Workflow: A Strategy for Certainty
Our validation strategy follows a logical progression, where each experiment builds upon the last to systematically resolve structural questions. This self-validating workflow ensures a high degree of confidence in the final assignment.
Caption: Key HMBC correlations confirming connectivity across C-3.
Conclusion: The Power of an Integrated Approach
This guide demonstrates that while 1D NMR provides a foundational overview, it is insufficient for the unambiguous structural validation of a molecule like 3-Amino-3-cyclobutylpropan-1-ol. A sequential and comparative analysis using a suite of 2D NMR experiments (COSY, HSQC, and HMBC) is essential.
-
COSY establishes proton-proton connectivities, assembling the molecular fragments.
-
HSQC authoritatively links protons to their attached carbons, confirming protonated carbons and identifying quaternary centers by their absence of signals.
-
HMBC provides the final, definitive proof by revealing long-range correlations that piece the entire molecular puzzle together.
By comparing the limitations of 1D NMR with the conclusive data from a multi-dimensional approach, we establish a robust, self-validating protocol. This methodology not only confirms the specific structure of 3-Amino-3-cyclobutylpropan-1-ol but also serves as a reliable template for researchers tackling the structural elucidation of other novel and complex small molecules.
References
-
Poater, J., Solà, M., & Duran, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
-
Freire, F., Seco, J. M., & Quíñoa, E. (2008). Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR. Organic Letters, 10(14), 2987–2990. [Link]
-
Perdih, F. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of... [Link]
-
Poater, J. (n.d.). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. [Link]
-
Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... [Link]
-
Perrin, L., et al. (2017). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science. [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Bio-NMR. (n.d.). NMR sample preparation guidelines. [Link]
-
Nmr Lab UofT. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
Gumel, S. M., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(18), 3247. [Link]
-
Kumar, A. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
-
ResearchGate. (2025, August 5). Absolute configuration of amino alcohols by H-1-NMR. [Link]
-
University of Calgary. (2022, March 9). ¹H NMR Chemical Shifts. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of... [Link]
-
ResearchGate. (n.d.). Chemical shifts from the NMR spectra of the cyclobutane ring of crossadducts 4a and 5a, with 12 and 13. a. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Cameron, L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(43), 12327–12332. [Link]
-
Reddit. (2020, August 14). How do amines and alcohols show up in NMR? r/Mcat. [Link]
-
SpectraBase. (n.d.). Cyclobutane - Optional[¹³C NMR] - Chemical Shifts. [Link]
-
University College London. (n.d.). Chemical shifts. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis. Springer. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
Sources
Comparative Study of Synthetic Pathways to Cyclobutane Amino Alcohols
Executive Summary
Cyclobutane amino alcohols represent a privileged class of rigidified scaffolds in drug discovery. By restricting the conformational freedom of the amino alcohol pharmacophore (a motif found in
This guide compares the two dominant synthetic paradigms:
-
De Novo Ring Construction: Photochemical [2+2] cycloaddition.[1]
-
Ring Functionalization: Stereospecific aminolysis of cyclobutane epoxides.
Pathway Analysis & Mechanistic Causality
Pathway A: Photochemical [2+2] Cycloaddition (The "Construction" Strategy)
This pathway builds the cyclobutane ring from acyclic precursors. Historically, this relied on high-energy UV irradiation (λ < 300 nm), often leading to side reactions. The modern standard utilizes Visible Light Photocatalysis via Energy Transfer (EnT), which allows for milder conditions and better stereocontrol.
-
Mechanism: A photosensitizer (e.g., Ir or Ru complex) absorbs visible light and undergoes Intersystem Crossing (ISC) to a triplet state. This energy is transferred to a substrate (typically a dehydroamino acid derivative), exciting it to a triplet state. This diradical intermediate undergoes [2+2] cycloaddition with an alkene partner.[2]
-
Causality: The triplet state prevents immediate relaxation, allowing the long-lived diradical to bond with the alkene. The subsequent reduction of the resulting cyclobutane amino acid yields the target amino alcohol.
-
Key Advantage: Rapid assembly of complex, highly substituted cyclobutanes from simple alkenes.
Pathway B: Nucleophilic Opening of Cyclobutene Epoxides (The "Modification" Strategy)
This pathway begins with a pre-formed four-membered ring (cyclobutene) and installs chirality through oxidation and ring opening.
-
Mechanism: Epoxidation of a cyclobutene derivative (using mCPBA or dimethyldioxirane) yields a cyclobutane epoxide. Subsequent nucleophilic attack by an amine (
type) opens the epoxide. -
Causality: The high strain of the cyclobutane ring, combined with the epoxide strain, makes the system highly reactive toward nucleophiles. The reaction is stereospecific, occurring via anti-attack, exclusively yielding trans-amino alcohols.
-
Key Advantage: Predictable stereochemistry (trans-selective) and scalability without specialized photoreactors.
Decision Framework & Visualization
The following diagram illustrates the retrosynthetic logic and mechanistic divergence between the two pathways.
Figure 1: Retrosynthetic decision tree comparing the photochemical assembly route (Red) vs. the chemical functionalization route (Green).
Comparative Performance Data
The following data summarizes the performance of these pathways based on recent literature benchmarks (e.g., ACS Org. Inorg. Au 2022 for photocatalysis vs. standard epoxide aminolysis protocols).[3]
| Metric | Pathway A: Photocatalytic [2+2] | Pathway B: Epoxide Aminolysis |
| Stereoselectivity (dr) | Moderate to High (typically >9:1 with chiral aux) | Excellent (Exclusive trans formation) |
| Enantioselectivity (ee) | High (>90% with chiral catalyst) | High (Dependent on starting epoxide ee) |
| Substrate Scope | Broad (Tolerates various styrenes/alkenes) | Narrow (Requires cyclobutene precursors) |
| Step Count | 2 Steps (Cycloaddition | 2 Steps (Epoxidation |
| Scalability | Low/Medium (Flow chemistry required for kg scale) | High (Standard batch reactors) |
| Atom Economy | 100% (Addition reaction) | High (Reagent integration) |
Experimental Protocols
Protocol A: Visible Light [2+2] Cycloaddition
Adapted from recent photocatalytic methodologies (e.g., Reiser et al., 2022).
Objective: Synthesis of N-protected cyclobutane amino acid (precursor to alcohol).
Self-Validation: The disappearance of the alkene starting material is monitored by TLC (UV active). The formation of the cyclobutane ring is confirmed by the upfield shift of protons in
-
Reagent Prep: In a Pyrex tube, dissolve the N-acyl dehydroamino acid methyl ester (1.0 equiv) and the alkene partner (e.g., styrene, 5.0 equiv) in degassed acetonitrile (0.1 M).
-
Catalyst Addition: Add the photocatalyst
(1.0 mol%). -
Irradiation: Irradiate the mixture with Blue LEDs (455 nm) at room temperature under an Argon atmosphere for 12–24 hours.
-
Note: Use a fan to maintain ambient temperature; heat can degrade stereoselectivity.
-
-
Workup: Evaporate solvent under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
-
Reduction to Amino Alcohol: Dissolve the purified cyclobutane ester in THF at 0°C. Add
(2.0 equiv) dropwise. Stir for 2 hours. Quench with Fieser workup ( , 15% NaOH, ). Filter and concentrate to yield the cyclobutane amino alcohol.
Protocol B: Regioselective Aminolysis of Cyclobutane Epoxide
Based on standard epoxide opening protocols adapted for strained rings.
Objective: Direct synthesis of trans-2-aminocyclobutan-1-ol. Self-Validation: Reaction progress is indicated by the consumption of the epoxide (TLC stain: p-anisaldehyde). The product is characterized by the appearance of a broad -OH/-NH stretch in IR and distinct carbinol protons in NMR.
-
Epoxidation: Dissolve cyclobutene (1.0 equiv) in
at 0°C. Add mCPBA (1.2 equiv) portion-wise. Stir until conversion is complete (check TLC). Wash with (sat.) and . Dry and concentrate to isolate cyclobutane epoxide. -
Aminolysis Setup: In a pressure vial, dissolve the cyclobutane epoxide (1.0 equiv) in ethanol or water (green chemistry variant).
-
Nucleophile Addition: Add the primary amine (1.2 equiv). For sterically hindered amines, add a Lewis acid catalyst (e.g.,
, 10 mol%) or use hot water (60°C) as a promoter. -
Reaction: Heat to 60–80°C for 4–6 hours.
-
Mechanistic Check: The ring strain facilitates opening; if reaction is sluggish, increase temperature but monitor for polymerization.
-
-
Purification: Concentrate the mixture. The crude is often pure enough, or can be recrystallized/chromatographed to yield the pure trans-amino alcohol.
Mechanistic Visualization (Pathway A)
The following diagram details the Energy Transfer (EnT) loop crucial for the modern [2+2] approach, highlighting why this method succeeds where direct UV irradiation often fails (by avoiding short-lived singlet states).
*Figure 2: The Energy Transfer (EnT) photocatalytic cycle. The catalyst (Ir) transfers energy to the substrate, generating a reactive triplet state that enables the cycloaddition.
References
-
Direct Access to Unn
-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Source: ACS Organic & Inorganic Au (2022). URL:[Link] -
Stereoselective Synthesis of Cyclobutane Amino Acids. Source: MDPI (Molecules). URL:[Link]
-
Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes. Source: PMC (NIH). URL:[Link]
-
Hot Water-Promoted Ring-Opening of Epoxides and Aziridines. Source: The Journal of Organic Chemistry (ACS). URL:[Link]
-
[2+2] Photochemical Cycloaddition in Organic Synthesis. Source: ResearchGate (Review). URL:[Link]
Sources
In Vitro Assay Validation for Targets of 3-Amino-3-cyclobutylpropan-1-ol Derivatives
Content Type: Technical Comparison & Validation Guide Domain: Medicinal Chemistry / GPCR Pharmacology
Executive Summary
The 3-Amino-3-cyclobutylpropan-1-ol scaffold represents a privileged structural motif in modern medicinal chemistry, particularly designed to target Class A G-Protein Coupled Receptors (GPCRs) such as the Sphingosine-1-Phosphate (S1P) receptors . This scaffold incorporates a cyclobutyl ring as a lipophilic bioisostere, offering conformational restriction that enhances metabolic stability compared to flexible alkyl chains found in first-generation modulators like Fingolimod (FTY720).
This guide provides a rigorous validation framework for researchers developing derivatives of this scaffold. It compares three primary assay platforms—[³⁵S]GTPγS Binding , TR-FRET cAMP , and β-Arrestin Recruitment —and details the specific experimental workflows required to validate potency, selectivity, and signaling bias.
Part 1: The Chemical Scaffold & Target Landscape
Why This Scaffold?
The 3-amino-3-cyclobutylpropan-1-ol moiety is structurally homologous to the polar head group of sphingosine. In drug design, the cyclobutyl group serves two critical functions:
-
Conformational Locking: It reduces the entropic penalty of binding to the receptor orthosteric site.
-
Metabolic Protection: It hinders oxidative metabolism often seen with linear alkyl chains.
Primary Target: S1P Receptor 1 (S1P₁) [1]
-
Mechanism: Functional Antagonism. Agonism leads to receptor internalization and degradation, preventing lymphocyte egress (immune modulation).
-
Critical Validation Step: Distinguishing between pro-drugs (requiring phosphorylation, like Fingolimod) and direct agonists (like Siponimod).
The Signaling Pathway (S1P₁)
Understanding the downstream cascade is prerequisite to assay selection. S1P₁ couples primarily to Gαi/o proteins.
Figure 1: The S1P₁ signaling cascade. Derivatives of the scaffold act as agonists to inhibit Adenylyl Cyclase (Gi pathway) while simultaneously recruiting β-Arrestin to drive receptor internalization.
Part 2: Comparative Assay Platforms
To validate derivatives of 3-Amino-3-cyclobutylpropan-1-ol, you must choose an assay that balances sensitivity (for SAR) with physiological relevance.
Table 1: Performance Comparison of Validation Methods
| Feature | Method A: [³⁵S]GTPγS Binding | Method B: TR-FRET cAMP (HTRF/LANCE) | Method C: β-Arrestin (PathHunter) |
| Readout | Membrane-proximal G-protein activation | Downstream second messenger accumulation | Adapter protein recruitment |
| Physiological Relevance | High (Direct measure of receptor loading) | Medium (Signal amplification occurs) | High (Critical for internalization) |
| Throughput | Low to Medium (Filtration required) | Ultra-High (Homogeneous, "Mix-and-Read") | Medium (Cell-based imaging/luminescence) |
| Sensitivity (Z') | 0.5 – 0.7 | > 0.7 (Robust window) | 0.5 – 0.6 |
| Cost | Low (Radioactive waste disposal is high) | Medium (Reagent kits are expensive) | High (Proprietary cell lines) |
| Suitability for Scaffold | Best for confirming intrinsic efficacy | Best for primary screening and SAR ranking | Essential for safety profiling (Bias) |
Expert Insight: The Validation Strategy
For this specific amino-alcohol scaffold, do not rely solely on cAMP assays.
-
Why? Amino alcohols often require in vivo phosphorylation by sphingosine kinases (SphK1/2) to become active (if they are pro-drugs).
-
The Trap: A standard cAMP assay in CHO cells might lack sufficient SphK activity, yielding false negatives.
-
The Fix: Perform a primary screen using cAMP (high throughput), but validate hits using [³⁵S]GTPγS in membranes where you can add exogenous kinases or use phosphorylated standards.
Part 3: Detailed Protocol – TR-FRET cAMP Accumulation
Recommended for primary SAR ranking of derivatives.
Principle
This is a competitive immunoassay. Native cAMP produced by cells competes with d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.
-
Agonist Effect: S1P₁ activation
Gαi Decrease in cAMP Increase in FRET signal (less unlabeled cAMP to compete).
Materials
-
Cell Line: CHO-K1 stably expressing human S1P₁ (ensure moderate expression: ~1-2 pmol/mg protein).
-
Reagents: HTRF cAMP Gi Kit (Cisbio/Revvity), Forskolin (to stimulate baseline cAMP).
-
Compound: 3-Amino-3-cyclobutylpropan-1-ol derivatives (dissolved in 100% DMSO).
Step-by-Step Workflow
1. Compound Preparation (The "3x" Rule)
-
Prepare a 3x concentrated solution of the derivative in stimulation buffer.
-
Critical Step: Include 0.1% Fatty Acid-Free BSA in the buffer. The cyclobutyl scaffold is lipophilic; without BSA, it will stick to plastic, shifting your IC₅₀.
2. Cell Seeding
-
Harvest cells using enzyme-free dissociation buffer (Trypsin cleaves the receptor extracellular domain).
-
Resuspend at 2,000 cells/µL in stimulation buffer.
-
Dispense 5 µL/well into a 384-well low-volume white plate.
3. Stimulation (Agonist Mode)
-
Add 5 µL of the 3x Compound solution.
-
Incubate for 15 minutes at Room Temperature (RT).
-
Note: S1P₁ internalizes rapidly. Short incubation is crucial to capture the G-protein event before desensitization.
4. Forskolin Challenge
-
Add 5 µL of Forskolin (final concentration = EC₈₀, typically 1-10 µM).
-
Incubate for 30 minutes at RT.
5. Detection
-
Add 5 µL of cAMP-d2 (Acceptor).
-
Add 5 µL of Anti-cAMP-Cryptate (Donor).
-
Incubate for 1 hour in the dark.
6. Data Acquisition
-
Read on a TR-FRET compatible reader (e.g., EnVision).
-
Excitation: 337 nm. Emission: 665 nm (FRET) and 620 nm (Donor reference).
-
Calculate Ratio:
.
Part 4: Data Interpretation & Validation Logic
Calculating Potency (EC₅₀)
Since S1P₁ is Gi-coupled, you are measuring the inhibition of Forskolin-induced cAMP.
-
Plot the FRET Ratio vs. log[Compound].
-
Result: A sigmoidal curve where increasing concentration leads to increased FRET signal (inhibition of cAMP production).
The "Pro-drug" Check
If your derivative shows weak potency (>1 µM) in the cellular cAMP assay but has high structural homology to Fingolimod:
-
Hypothesis: The amino-alcohol is not being phosphorylated efficiently in the cell.
-
Experiment: Synthesize the phosphate ester of your derivative chemically.
-
Retest: If the phosphate ester has nanomolar potency (e.g., < 10 nM), your scaffold is a pro-drug.
Validation Decision Tree
Figure 2: Logical workflow for validating amino-cyclobutyl derivatives, accounting for potential pro-drug mechanisms.
References
-
Assay Guidance Manual (NCBI). FLIPR Assays for GPCR and Ion Channel Targets. (2012).[2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3] [Link]
-
Scott, F. L., et al. (2016). Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) modulator with autoimmune disease-modifying activity. British Journal of Pharmacology. [Link]
-
Guerrero, M., et al. (2011). Probe Reports from the NIH Molecular Libraries Program: S1P1 Agonists. National Center for Biotechnology Information. [Link]
-
Cisbio Bioassays. cAMP Gs/Gi Kit User Manual. (Referenced for protocol standardization). [Link]
Sources
Strategic Catalyst Selection in Asymmetric Synthesis: Transition Metals vs. Organocatalysis vs. Biocatalysis
Executive Summary
In modern pharmaceutical process chemistry, the "privileged" route to a chiral pharmacophore is no longer automatically a transition metal hydrogenation. The landscape has fractured into three distinct, highly competitive modalities: Transition Metal Catalysis (TMC) , Organocatalysis (OC) , and Biocatalysis (BC) .
This guide provides a head-to-head technical comparison of these three pillars, specifically focusing on the Asymmetric Reduction of Prochiral Ketones/Imines —a reaction class where all three modalities compete directly.
The Bottom Line:
-
Ru/Rh-Complexes remain the kings of Turnover Frequency (TOF) and raw speed for simple substrates.
-
Biocatalysis (KREDs) has become the gold standard for enantioselectivity (>99.9% ee) and complex, multifunctional substrates where chemoselectivity is paramount.
-
Organocatalysis (Chiral Phosphoric Acids) dominates in Transfer Hydrogenation and metal-free requirements, though often suffers from lower TOF and higher catalyst loadings.
Mechanistic Architecture
To select the right tool, one must understand the distinct activation modes.
-
TMC (Inner-Sphere): Relies on substrate coordination to a metal center (e.g., Ru, Rh) followed by oxidative addition/migratory insertion.
-
OC (Outer-Sphere/Bifunctional): Utilizes H-bonding networks (e.g., Brønsted acid/base) to activate the substrate and shield one face sterically.
-
BC (Lock-and-Key): Uses a pre-organized active site (enzyme pocket) to bind the substrate in a specific conformation, utilizing a cofactor (NADPH) for hydride transfer.
Visualization: Comparative Activation Modes
Figure 1: Comparative mechanistic pathways for asymmetric induction. Note the divergence in "Inner Sphere" (Metal) vs. "Outer Sphere" (Organo) vs. "Pocket Binding" (Bio).
Head-to-Head Performance Metrics
The following data aggregates typical performance ranges for the Asymmetric Reduction of Acetophenone derivatives (a standard benchmark).
| Feature | Transition Metal (Ru-BINAP) | Organocatalysis (CPA) | Biocatalysis (KRED) |
| Enantioselectivity (ee) | High (90–98%) | Moderate-High (85–97%) | Superior (>99.9%) |
| Catalyst Loading (S/C) | Low (0.01 – 0.1 mol%) | High (1 – 5 mol%) | Low (0.1 – 1 wt% enzyme) |
| Turnover Freq (TOF) | Very High (>1,000 h⁻¹) | Low (<50 h⁻¹) | Moderate (100–500 h⁻¹) |
| Reaction Conditions | High Pressure H₂ (10–50 bar) | Mild (Ambient Pressure) | Aqueous Buffer (pH 7, 30°C) |
| Cost Driver | Precious Metal (Ru/Rh) + Ligand | Complex Ligand Synthesis | Enzyme Engineering + Cofactor |
| Impurity Profile | Trace Heavy Metals (ppm limits) | Trace Organics | Protein Residues (easy removal) |
| Scalability | Excellent (Batch/Flow) | Good (Solubility limits) | Excellent (Fermentation scale) |
Key Insight:
-
Choose Metal if you need speed and have a simple, robust substrate that tolerates hydrogenation conditions.
-
Choose Bio if you need perfect stereocontrol (e.g., two chiral centers) or if the substrate has other reducible groups (chemoselectivity).
-
Choose Organo if you lack high-pressure equipment or need to avoid metal scavenging steps in late-stage GMP.
Experimental Validation & Protocols
Protocol A: Transition Metal Catalysis (Noyori Type)
Target: Asymmetric Hydrogenation of Acetophenone to (R)-1-phenylethanol. Catalyst: RuCl₂₂
-
Safety: This reaction requires high-pressure Hydrogen gas. Use a rated autoclave.
-
Preparation: In a glovebox (N₂ atm), charge a glass liner with acetophenone (1.20 g, 10 mmol) and the Ru-catalyst (S/C 1000:1).
-
Solvent: Add degassed isopropanol (10 mL).
-
Hydrogenation: Place liner in the autoclave. Purge 3x with H₂. Pressurize to 40 bar (approx 580 psi) .
-
Reaction: Stir vigorously at 30°C for 6–12 hours.
-
Workup: Vent H₂ carefully. Concentrate solvent. Pass through a short silica plug to remove Ru traces.
-
Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 95:5).
Protocol B: Organocatalysis (Transfer Hydrogenation)
Target: Asymmetric Reduction of Ketimines/Indoles. Catalyst: Chiral Phosphoric Acid (CPA, e.g., (R)-TRIP). Reductant: Hantzsch Ester (HE).[1][2]
-
Setup: Use a standard screw-cap vial (no high pressure needed).
-
Charge: Add substrate (0.1 mmol), Hantzsch Ester (1.2 equiv), and CPA catalyst (1–5 mol%).
-
Solvent: Add Toluene or mesitylene (dry, 1 mL).
-
Reaction: Stir at 35–50°C for 24 hours. The reaction is driven by the aromatization of the Hantzsch ester.
-
Workup: Direct column chromatography. The byproduct is a pyridine derivative (easy to separate).
-
Note: This kinetics are significantly slower than metal hydrogenation; higher loading is often required to push conversion.
Protocol C: Biocatalysis (KRED System)
Target: Asymmetric Reduction of a functionalized ketone.[3] Catalyst: Engineered Ketoreductase (e.g., Codexis KRED screening kit) + Cofactor Recycle Mix.[4]
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄.[3][5]
-
Recycle System: Dissolve Glucose Dehydrogenase (GDH, 5 mg) and NADP+ (1 mg) in the buffer (or use isopropanol recycle if the enzyme tolerates it).
-
Substrate: Dissolve ketone (50 mg) in a water-miscible co-solvent (DMSO or IPA, 10% v/v final concentration).
-
Initiation: Add KRED enzyme powder (2–5 mg) to the buffer mix. Add the substrate solution.[3][4][5][6] Add Glucose (1.5 equiv) to drive the recycle.[3]
-
Reaction: Stir gently (overhead stirring preferred to avoid protein shear) at 30°C for 18 hours. Maintain pH 7 with 1M NaOH (pH-stat) if necessary.
-
Workup: Extract with Ethyl Acetate. The enzyme remains in the aqueous phase (self-separating).
-
Advantage: Often yields >99.5% ee without further purification.
Decision Matrix (When to use what?)
This logic flow guides the selection process based on project constraints.
Figure 2: Decision tree for catalyst selection. Note that Biocatalysis is the preferred route for highly functionalized, sensitive molecules.
References
-
Noyori, R., et al. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie .
-
List, B. (2006).[1] Introduction: Organocatalysis. Chemical Reviews .
-
Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science .
-
Parmeggiani, F., et al. (2018). Engineered Ketoreductases for the Stereoselective Reduction of Ketones. Chemical Reviews .
-
Akiyama, T. (2007). Stronger Brønsted Acids: Recent Progress. Chemical Reviews .
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. BJOC - Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles [beilstein-journals.org]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. A Biocatalytic Route to Highly Enantioenriched β-Hydroxydioxinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Cyclobutane-Containing Compounds
Introduction: The Strategic Value of Cyclobutane in Modern Drug Design
In the landscape of medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. A critical determinant of a drug's in vivo fate is its metabolic stability—the susceptibility to biotransformation by the body's enzymatic machinery.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those metabolized too slowly can accumulate and cause toxicity.[2] Consequently, early and accurate assessment of metabolic stability is a cornerstone of successful drug discovery programs.[3]
The cyclobutane ring has emerged as a valuable structural motif for medicinal chemists.[4][5] Often employed as a bioisosteric replacement for gem-dimethyl or isopropyl groups, this strained four-membered ring offers a unique combination of properties.[6] Its rigid, puckered conformation can enforce a specific geometry on a molecule, enhancing binding affinity to its target protein by minimizing the entropic penalty of binding.[6] Crucially, this conformational restriction can also shield metabolically labile sites from enzymatic attack, thereby improving metabolic stability.[5][7] However, the introduction of this strained ring is not a universal solution. Its impact is highly context-dependent and necessitates rigorous empirical evaluation.
This guide provides a comparative framework for assessing the metabolic stability of cyclobutane-containing compounds. We will delve into the underlying principles of the relevant metabolic pathways, provide detailed, self-validating experimental protocols for key in vitro assays, and present a logical workflow for data interpretation, empowering researchers to make informed decisions in their hit-to-lead and lead optimization campaigns.
Metabolic Fate of Cyclobutanes: The Role of Cytochrome P450
The primary route of metabolism for many small molecule drugs is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of heme-containing enzymes, which are abundant in the liver.[8][9][10] These enzymes are responsible for the bulk of Phase I metabolism.[1][11] While the cyclobutane ring is considered relatively inert, it is not immune to oxidative metabolism.[4][5] The rigidity of the cyclobutane scaffold, compared to a flexible aliphatic chain, can make it a less favorable substrate for some promiscuous CYP enzymes.[6] However, hydroxylation on the cyclobutane ring or adjacent carbons can still occur.
The central hypothesis when introducing a cyclobutane moiety is that by replacing a metabolically vulnerable group (e.g., an isopropyl group, which is prone to hydroxylation) with the more constrained cyclobutane, the overall rate of oxidative metabolism will be reduced. This guide outlines the experimental systems designed to test this hypothesis directly.
Experimental Design: A Phased Approach to Stability Assessment
A tiered, systematic approach is essential for evaluating metabolic stability. We begin with a simple, high-throughput system focused on Phase I metabolism (liver microsomes) and progress to a more physiologically relevant system that incorporates both Phase I and Phase II metabolism as well as cellular transport mechanisms (hepatocytes).
Workflow for Metabolic Stability Screening
The following diagram illustrates a typical workflow for assessing the metabolic stability of a novel compound, comparing a parent molecule with its cyclobutane-containing analogue.
Caption: A tiered workflow for evaluating metabolic stability.
Tier 1: Liver Microsomal Stability Assay
This assay is the first-line screen for metabolic stability.[12] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where the majority of CYP enzymes are located.[9] This assay specifically isolates Phase I metabolic activity.
Causality Behind Experimental Choices:
-
Test System: Pooled human liver microsomes (HLM) are used to average out inter-individual variability in enzyme expression.
-
Cofactor: An NADPH-regenerating system is essential.[13] CYPs require NADPH as a source of reducing equivalents for their catalytic cycle. A regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) ensures NADPH is not depleted during the incubation.[13]
-
Controls:
-
Negative Control (-NADPH): Incubating the compound with microsomes without the NADPH cofactor is crucial. Any compound loss observed here is due to chemical instability or non-CYP enzymatic degradation, not CYP-mediated metabolism.[14]
-
Positive Controls: Including compounds with known rapid (e.g., Verapamil) and slow (e.g., Diazepam) clearance rates validates that the microsomal batch is active and the assay is performing as expected.[15]
-
Experimental Workflow: Microsomal Stability Assay
The diagram below outlines the key steps of the experimental procedure.
Caption: Step-by-step workflow for the microsomal stability assay.
Tier 2: Hepatocyte Stability Assay
For promising candidates, the hepatocyte stability assay offers a more comprehensive and physiologically relevant assessment.[1] Hepatocytes are intact liver cells and contain the full complement of metabolic enzymes (Phase I and II), cofactors, and drug transporters.[11][15] This system provides a more accurate prediction of in vivo hepatic clearance.[16][17]
Causality Behind Experimental Choices:
-
Test System: Cryopreserved primary human hepatocytes are the gold standard, though cell lines like HepaRG™ are also used.[11][15] Cryopreserved cells retain most of their metabolic activity.[11]
-
Cellular Integrity: Unlike microsomes, hepatocytes have an intact cell membrane, meaning the assay also accounts for the compound's ability to enter the cell, which is a prerequisite for metabolism.
-
Phase II Metabolism: Hepatocytes contain enzymes like UGTs and SULTs, which are responsible for Phase II conjugation reactions.[1][11] This allows for the evaluation of the complete metabolic profile, which is critical if the primary metabolic route is not CYP-mediated oxidation.
Comparative Data Analysis: A Case Study
To illustrate the utility of this approach, consider a hypothetical lead compound, Lead-A , which contains a gem-dimethyl group. This group was identified as a metabolic hot-spot. A cyclobutane-containing analogue, Lead-A-CB4 , was synthesized to block this metabolism. Both compounds were subjected to the metabolic stability assays described above.
Table 1: Comparative Metabolic Stability Data
| Compound ID | Key Structural Moiety | Assay System | t½ (min) | CLint (µL/min/mg protein) | CLint (µL/min/10⁶ cells) |
| Lead-A | gem-Dimethyl | HLM | 18 | 76.2 | N/A |
| Lead-A-CB4 | Spiro-Cyclobutane | HLM | > 60 | < 23.1 | N/A |
| Testosterone | Positive Control | HLM | 12 | 115.5 | N/A |
| Lead-A | gem-Dimethyl | Hepatocytes | 25 | N/A | 55.4 |
| Lead-A-CB4 | Spiro-Cyclobutane | Hepatocytes | 105 | N/A | 13.2 |
| Testosterone | Positive Control | Hepatocytes | 19 | N/A | 73.1 |
Interpretation of Results:
-
Microsomal Stability: In the HLM assay, Lead-A shows moderate-to-high clearance with a half-life of 18 minutes. In stark contrast, its cyclobutane analogue, Lead-A-CB4 , is significantly more stable, with a half-life exceeding the 60-minute incubation period. This provides strong initial evidence that the cyclobutane ring successfully blocks the primary site of Phase I metabolism. The intrinsic clearance (CLint), which normalizes the rate of metabolism to the amount of enzyme, is markedly lower for Lead-A-CB4 .[2]
-
Hepatocyte Stability: The data from the hepatocyte assay corroborates the microsomal findings. Lead-A-CB4 demonstrates a more than 4-fold increase in half-life and a corresponding 4-fold decrease in intrinsic clearance compared to Lead-A . This confirms that the improved stability holds in a more complex cellular system and suggests that Phase II metabolism does not present a new, rapid clearance pathway for the cyclobutane analogue.
Detailed Experimental Protocols
For reproducibility and scientific rigor, detailed protocols are essential. The following are standardized, self-validating procedures for the assays discussed.
Protocol 1: Human Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Phosphate Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 125 µM working solution in acetonitrile.[13]
-
Microsome Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.[14][15]
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase.[13]
-
-
Incubation Procedure: [13][18]
-
In a 96-well plate, add the microsome suspension to wells for each time point. For negative controls, add microsome suspension to a separate set of wells without the cofactor solution.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the reaction by adding the NADPH Cofactor Solution to all wells except the negative controls.
-
Add the test compound working solution to achieve a final concentration of 1-3 µM. The final DMSO concentration should be ≤ 0.1%.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3-5 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., tolbutamide, labetalol).[13][14] The acetonitrile immediately precipitates the protein and quenches the reaction.
-
-
Analysis and Data Processing:
-
Centrifuge the quenched plate at ~3000 RPM for 10 minutes to pellet the precipitated protein.[18]
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line equals the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Protocol 2: Cryopreserved Hepatocyte Stability Assay
-
Reagent Preparation:
-
Hepatocyte Plating: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute in appropriate warm incubation medium (e.g., Williams' E Medium). Perform a cell count and viability check (e.g., via Trypan Blue exclusion).
-
Cell Suspension: Adjust the cell density to 0.5-1.0 x 10⁶ viable cells/mL in the incubation medium.[17][19]
-
Test Compound Stock: Prepare a 1 mM stock in DMSO. Prepare a 2 µM working solution by diluting the stock into warm incubation medium.[19]
-
-
Incubation Procedure: [11][19]
-
Add the hepatocyte suspension to the wells of a non-coated plate.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM. The final cell density should be ~0.5 x 10⁶ cells/mL.
-
Place the plate in a humidified incubator at 37°C, 5% CO₂, on an orbital shaker.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.[19]
-
Immediately quench the reaction by adding the aliquot to a tube containing 3-5 volumes of ice-cold acetonitrile with an internal standard.
-
-
Analysis and Data Processing:
-
Follow steps 4.1-4.5 from the Microsomal Stability protocol.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density in millions of cells/mL) . This value can then be scaled to predict in vivo hepatic clearance.[17]
-
Final Assessment and Path Forward
The strategic incorporation of a cyclobutane moiety is a powerful tactic for enhancing the metabolic stability of drug candidates.[6][7] As demonstrated, its effectiveness is not merely theoretical but can be quantitatively assessed through a systematic application of in vitro metabolic assays. By comparing a cyclobutane-containing analogue against its parent compound, first in a high-throughput microsomal assay and then in a more comprehensive hepatocyte system, researchers can build a robust data package to guide medicinal chemistry efforts. A confirmed improvement in metabolic stability, as illustrated in our case study, provides a strong rationale for advancing a compound into more complex preclinical studies, ultimately increasing the probability of developing a successful drug.
References
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
- Willems, S., et al. (2020).
- WuXi AppTec. (2023). Evaluating Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- van der Kolk, R., et al. (2021).
- Merck Millipore. Metabolic Stability Assays. Sigma-Aldrich.
- BioIVT. Drug Metabolism Assays. BioIVT.
- Eurofins Discovery. Metabolic Stability Services. Eurofins Discovery.
- PharmaBlock.
- Various Authors. (2024). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF.
- Cyprotex.
- Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs.
- Creative Bioarray. Hepatocyte Stability Assay.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Cyprotex. Microsomal Stability. Evotec.
- Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.
- Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Publishing.
- Waters Corporation. Determination of Microsomal Stability by UPLC -MS/MS.
- Gajula, S. N. R. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews.
- Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Biochemistry Basics by Dr. Amit. (2020). Cytochrome P450 for Xenobiotic Metabolism. YouTube.
- University of Nebraska Medical Center. Cytochromes P450. UNMC.
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Personal Protective Equipment & Handling Guide: 3-Amino-3-cyclobutylpropan-1-ol
Executive Summary: Hazard Profile at a Glance
3-Amino-3-cyclobutylpropan-1-ol is a bifunctional building block containing a primary amine, a primary alcohol, and a strained cyclobutane ring.[1][2][3] While valuable for introducing conformational restriction in drug candidates, it presents specific safety challenges derived from its functional groups.[2]
-
Primary Hazard: CORROSIVE / SERIOUS EYE DAMAGE .[1][2] The primary amine functionality (
) confers significant alkalinity, capable of causing rapid, irreversible tissue damage, particularly to the eyes.[1][3] -
Secondary Hazard: SKIN SENSITIZATION & ABSORPTION .[1][2] The lipophilic cyclobutyl moiety may facilitate dermal absorption, increasing the systemic risk of the amine.
-
Physical State: Typically supplied as a viscous liquid (free base) or a hygroscopic solid (hydrochloride salt).[1][2]
-
Reactivity: Air-sensitive (absorbs
) and Hygroscopic.[1][2]
Technical Hazard Analysis (The "Why" Behind the Protocol)
To ensure safety, we must understand the causality of the hazard. We do not treat this merely as "Chemical X"; we treat it based on its Structure-Activity Relationship (SAR).[2][3]
| Structural Moiety | Associated Hazard | Operational Implication |
| Primary Amine (-NH₂) | High Alkalinity / Corrosivity | Saponifies fatty acids in skin cell membranes.[1][2][3] Eye contact can cause permanent blindness via protein denaturation/liquefaction necrosis.[1][2] |
| Primary Alcohol (-OH) | Polarity / H-Bonding | Increases water solubility, making it difficult to wash off if it penetrates the skin.[1][2][3] |
| Cyclobutane Ring | Ring Strain / Lipophilicity | Increases potential for skin permeation compared to linear analogs.[1][2] While stable at RT, high heat (>150°C) can trigger ring-opening decomposition.[1][2] |
Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard latex gloves.[1][2] Amines can permeate latex rapidly.[1][2]
A. Eye and Face Protection (Critical)[1][2][4][5][6][7][8]
-
Standard Handling: Chemical Splash Goggles (indirectly vented).[1][2] Safety glasses are insufficient due to the risk of splash migration.[1][2]
-
High Volume (>50 mL/g) or Transfer: Face Shield (8-inch minimum) worn over splash goggles.[1][2]
-
Rationale: Alkaline burns are more dangerous than acid burns because they penetrate deeper as they saponify tissues.[1][2] Immediate physical barrier is the only defense.[1][2]
B. Hand Protection (Glove Selection)[1][2]
-
Recommendation: Nitrile Rubber (Minimum thickness: 0.11 mm) for incidental contact.[1][2]
-
Extended Handling: Double-gloving is mandatory.[1][2] Inner glove: Nitrile; Outer glove: Laminate (Silver Shield/4H) or thick Nitrile (>0.2 mm).[1][2]
-
Inspection: Check for "pinholing" by inflating the glove with air prior to donning.[1][2]
C. Respiratory Protection[2][5][8][9][10][11][12][13]
-
Solid (Salt form): N95 or P95 particulate respirator if handling open powder outside a fume hood (not recommended).[1][2]
-
Liquid (Free base): If heating or handling outside a fume hood, use a half-face respirator with Organic Vapor/Amine (OV/AG) cartridges.[1][2][3]
-
Engineering Control: All handling should occur within a certified chemical fume hood operating at face velocity >0.5 m/s.
D. Body Protection[6][8][12][13][14]
-
Standard: Lab coat (100% cotton or Nomex; avoid synthetics that melt).[1][2]
-
Transfer: Chemical-resistant apron (Tyvek or PVC) required when pouring liquids to prevent soak-through to personal clothing.[1][2][3]
Operational Safety Workflow (Visualization)
The following logic gate ensures you select the correct safety tier based on the operation.
Figure 1: Decision logic for PPE selection based on physical state and quantity.
Step-by-Step Handling Protocols
Protocol A: Weighing and Transfer (Solid/Salt Form)
Challenge: Static electricity can cause the fine powder to "jump," creating aerosol hazards.[1][2]
-
Preparation: Place the balance inside the fume hood.[1][2] If this is impossible, use a localized powder containment hood.[2]
-
Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat before contact.[1][2]
-
Transfer: Do not dump the powder. Use a gentle tapping motion.
-
Cleanup: Immediately wipe the balance area with a wet tissue (water/ethanol mix) to solubilize and remove invisible amine traces.[1][2]
Protocol B: Liquid Transfer (Free Base)
Challenge: Viscosity and "stringing" can lead to drips on the benchtop.[1][2]
-
Syringe Technique: For volumes <10 mL, use a glass syringe with a Luer-lock needle.[1][2] Avoid plastic syringes if storing for >5 mins (amines can leach plasticizers).[1][2]
-
Positive Displacement: If using a pipette, use positive displacement tips to handle the viscosity accurately.[1][2]
-
Drip Management: Keep a wiper (Kimwipe) directly under the transfer path.[1][2]
-
Inert Atmosphere: Blanket the stock bottle with Nitrogen or Argon immediately after use to prevent carbonate formation (crusting).[1][2]
Emergency Response & Decontamination
Trustworthiness Check: Do not use vinegar (acetic acid) to neutralize amine burns on skin.[1][2] The heat of neutralization can cause thermal burns on top of chemical burns.[2]
| Incident | Immediate Action |
| Eye Contact | Flush for 15-20 minutes minimum. Hold eyelids open. Time is critical; seconds delay = permanent damage.[1][2] Seek ophthalmologist immediately. |
| Skin Contact | Water Flush Only. Wash with copious water for 15 minutes.[1][2][4][5][6] Use non-abrasive soap.[1][2] Do not scrub (abraded skin absorbs faster).[1][2] |
| Spill (Liquid) | 1. Evacuate area. 2. Don Tier 2 PPE.[1][2] 3. Cover with Vermiculite or Sand .[1][2] Do not use sawdust (fire risk).[1][2] 4. Scoop into a waste container labeled "Organic Alkaline Waste."[2] |
| Inhalation | Move to fresh air.[1][2][7][4][5][6] If breathing is difficult, oxygen should be administered by trained personnel.[2] |
Disposal Logistics
Directive: Never dispose of amino alcohols down the drain. They are toxic to aquatic life and can damage plumbing seals.[2]
-
Segregation: Classify as "Basic Organic Waste" .
-
Compatibility: DO NOT MIX with acid waste streams.[1][2] The reaction is exothermic and can pressurize waste containers, leading to explosion.
-
Labeling: Clearly mark the container with "Contains Cyclobutane Derivative - Flammable/Corrosive."[1][2]
-
Ultimate Disposal: The preferred method is Incineration with an afterburner and scrubber to manage nitrogen oxide (
) emissions.[1][2]
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1][2] United States Department of Labor.[1][2] [Link][1][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US).[1][2] [Link]
-
PubChem. Compound Summary for 3-Amino-1-propanol (Structural Analog). National Library of Medicine.[1][2] [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] ACS Center for Lab Safety.[1][2] [Link][1][2][3]
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- 2. fishersci.com [fishersci.com]
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- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
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- 7. louisville.edu [louisville.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
